(αR,8aS)-GSK1614343
Description
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Structure
3D Structure
Properties
Molecular Formula |
C22H23F6N5O |
|---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
(2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide |
InChI |
InChI=1S/C22H23F6N5O/c23-21(24,25)15-9-16(22(26,27)28)11-17(10-15)30-31-20(34)19(14-3-1-5-29-12-14)33-8-7-32-6-2-4-18(32)13-33/h1,3,5,9-12,18-19,30H,2,4,6-8,13H2,(H,31,34)/t18-,19-/m1/s1 |
InChI Key |
QNOSCJDGJKVFJR-RTBURBONSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of (αR,8aS)-GSK1614343: A Ghrelin Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(αR,8aS)-GSK1614343 is a potent and selective antagonist of the growth hormone secretagogue receptor type 1a (GHSR1a), also known as the ghrelin receptor. Its discovery as a member of a novel series of carbohydrazide derivatives has provided a valuable chemical tool for investigating the physiological roles of the ghrelin system. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, including detailed experimental protocols for key biological assays, a summary of its pharmacological data, and a visualization of the pertinent signaling pathways.
Discovery and Rationale
The discovery of this compound stemmed from a focused effort to identify small molecule antagonists for the ghrelin receptor (GHSR1a). Ghrelin, a peptide hormone primarily produced in the stomach, is the endogenous ligand for GHSR1a and plays a crucial role in stimulating growth hormone secretion, regulating appetite, and managing energy homeostasis.[1] Consequently, antagonism of this receptor has been a key area of interest for the development of therapeutics for metabolic disorders, including obesity and diabetes.
This compound, with the chemical name (2R)-N'-[3,5-bis(trifluoromethyl)phenyl]-2-[(8aR)-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-2-(3-pyridinyl)ethanohydrazide, emerged from the optimization of a novel series of carbohydrazide derivatives.[2] This chemical class was identified as a promising scaffold for potent and selective GHSR1a antagonism.
Synthesis
A plausible synthetic workflow is outlined below. This workflow is a representation of the likely synthetic strategy based on related chemical literature.
Caption: Plausible synthetic workflow for this compound.
Pharmacological Data
This compound has been characterized as a potent and competitive antagonist of the ghrelin receptor. The following tables summarize the key quantitative data from in vitro and in vivo studies.
| In Vitro Activity | |
| Parameter | Value |
| pIC50 (Calcium response inhibition, rat recombinant GHSR1a) | 7.90[3] |
| pK (Competitive antagonism, rat native GHSR1a) | 8.03[3] |
| In Vivo Effects (Rodent and Dog Models) | |
| Parameter | Observation |
| Ghrelin-induced food consumption | Not antagonized at 10 mg/kg[1] |
| Food Intake (FI) | Unexpectedly stimulated[1] |
| Body Weight (BW) Gain | Unexpectedly stimulated[1] |
| Pro-opiomelanocortin (POMC) mRNA levels (rat hypothalamus) | Selectively reduced with chronic treatment[1] |
Signaling Pathways
The ghrelin receptor (GHSR1a) is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Upon activation by an agonist like ghrelin, Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As an antagonist, this compound blocks the binding of ghrelin, thereby inhibiting this downstream signaling cascade.
Caption: Ghrelin receptor signaling pathway and the antagonistic action of GSK1614343.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the pharmacological activity of this compound.
Intracellular Calcium Mobilization Assay (FLIPR)
This assay measures the ability of a compound to inhibit ghrelin-induced increases in intracellular calcium concentration.
Experimental Workflow:
Caption: Workflow for the FLIPR-based calcium mobilization assay.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture cells stably or transiently expressing the rat or human GHSR1a (e.g., RC-4B/C or U2-OS cells) in appropriate growth medium.
-
Plate the cells in black-walled, clear-bottom 96-well microplates at a suitable density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the growth medium from the cell plates and add the dye-loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of ghrelin at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Procedure:
-
Place the cell plate and the compound/agonist plates into a Fluorometric Imaging Plate Reader (FLIPR).
-
Initiate the assay by adding the antagonist solutions (this compound) to the cell plate and incubate for a defined period (e.g., 15-30 minutes).
-
Following the antagonist pre-incubation, add the ghrelin solution to stimulate the cells.
-
Monitor the fluorescence intensity before and after the addition of the agonist.
-
-
Data Analysis:
-
The increase in fluorescence upon ghrelin stimulation is indicative of intracellular calcium mobilization.
-
Determine the inhibitory effect of this compound by measuring the reduction in the ghrelin-induced fluorescence signal.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the pIC50 value.
-
Inositol Phosphate (IP) Turnover Assay
This assay measures the accumulation of inositol phosphates, a downstream product of GHSR1a activation, to determine the competitive antagonist nature of a compound.
Experimental Workflow:
Caption: Workflow for the [3H]-inositol phosphate turnover assay.
Detailed Protocol:
-
Cell Culture and Labeling:
-
Culture GHSR1a-expressing cells (e.g., RC-4B/C) to near confluency.
-
Incubate the cells overnight in an inositol-free medium containing [3H]-myo-inositol to allow for its incorporation into cellular phosphoinositides.
-
-
Compound Incubation:
-
Wash the labeled cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells in a buffer containing LiCl (to inhibit inositol monophosphatase and allow for the accumulation of inositol monophosphate) and the desired concentration of this compound.
-
Stimulate the cells with increasing concentrations of ghrelin for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Inositol Phosphate Extraction:
-
Terminate the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).
-
Neutralize the cell lysates and separate the aqueous phase containing the inositol phosphates.
-
-
Chromatographic Separation and Quantification:
-
Apply the aqueous extracts to anion-exchange chromatography columns.
-
Elute the different inositol phosphate species with a stepwise gradient of ammonium formate/formic acid.
-
Collect the fractions and quantify the amount of [3H]-inositol phosphates in each fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Construct concentration-response curves for ghrelin in the absence and presence of different concentrations of this compound.
-
Perform a Schild regression analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the resulting linear regression provides the pKB value, a measure of the antagonist's affinity. A slope not significantly different from unity is indicative of competitive antagonism.[3]
-
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the ghrelin receptor. Its discovery has provided a valuable pharmacological tool for elucidating the complex roles of the ghrelin system in physiology and disease. The unexpected in vivo effects on food intake and body weight highlight the intricate nature of ghrelin signaling and the potential for biased antagonism or engagement of other signaling pathways. Further investigation into the structure-activity relationships of the carbohydrazide series and the downstream consequences of GHSR1a antagonism will continue to be a fruitful area of research for the development of novel therapeutics for metabolic and endocrine disorders.
References
- 1. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moleculardevices.com [moleculardevices.com]
(αR,8aS)-GSK1614343: A Technical Guide to its Mechanism of Action as a Ghrelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(αR,8aS)-GSK1614343 is a potent and selective competitive antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor. While effectively blocking ghrelin-induced intracellular signaling in vitro, GSK1614343 exhibits a paradoxical orexigenic effect in vivo, increasing food intake and body weight. This technical guide provides a comprehensive overview of the mechanism of action of GSK1614343, detailing its in vitro antagonistic properties and exploring the current understanding of its unexpected in vivo effects. The document includes a compilation of available quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.
Core Mechanism of Action: GHS-R1a Antagonism
GSK1614343 functions as a competitive antagonist at the GHS-R1a, a G-protein coupled receptor (GPCR). In its native state, the GHS-R1a is activated by the orexigenic hormone ghrelin. This activation initiates a cascade of intracellular signaling events, primarily through the Gαq protein, leading to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.
GSK1614343 competitively binds to the GHS-R1a, preventing ghrelin from binding and thereby inhibiting the downstream signaling cascade. This antagonistic action has been demonstrated through various in vitro assays, which show a reduction in ghrelin-stimulated intracellular calcium mobilization and inositol phosphate accumulation in the presence of GSK1614343.[1]
Quantitative Pharmacological Data
The potency of GSK1614343 as a GHS-R1a antagonist has been quantified in several studies. The following tables summarize the available data.
| Parameter | Value | Assay | Cell Line | Species | Reference |
| pIC50 | 7.90 | Intracellular Calcium Mobilization (FLIPR) | U2-OS (recombinant) | Rat | [1] |
| pKB | 8.03 | [3H]-Inositol Phosphate Accumulation | RC-4B/C (endogenous) | Rat | [1] |
Note: A search for the binding affinity (Kd) of GSK1614343 did not yield a specific value.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the antagonistic activity of GSK1614343.
Intracellular Calcium Mobilization Assay (FLIPR)
This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium concentration using a fluorometric imaging plate reader (FLIPR).
Principle: Cells expressing the GHS-R1a are loaded with a calcium-sensitive fluorescent dye. Upon ghrelin stimulation, the Gαq pathway is activated, leading to an increase in intracellular calcium, which is detected as an increase in fluorescence. An antagonist will inhibit this fluorescence increase.
Detailed Protocol (Representative):
-
Cell Culture: U2-OS cells transiently transduced with the rat GHS-R1a receptor are seeded into 96-well black-walled, clear-bottom plates and cultured to confluence.[1]
-
Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Preparation: GSK1614343 is serially diluted to various concentrations in the assay buffer.
-
Antagonist Pre-incubation: The dye-containing buffer is removed, and the cells are washed. The different concentrations of GSK1614343 are then added to the wells and incubated for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation and Measurement: The plate is placed in the FLIPR instrument. The baseline fluorescence is measured, and then an EC80 concentration of ghrelin is added to the wells. The fluorescence is monitored in real-time for a period of 1-2 minutes.
-
Data Analysis: The increase in fluorescence upon ghrelin stimulation is quantified. The inhibitory effect of GSK1614343 is determined by comparing the response in the presence and absence of the antagonist. The pIC50 value is calculated from the concentration-response curve.
[3H]-Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of [3H]-inositol phosphates, downstream products of PLC activation, to quantify Gαq-coupled receptor activity.
Principle: Cells are pre-incubated with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP2). Upon ghrelin-induced GHS-R1a activation, PLC hydrolyzes PIP2 into DAG and [3H]-IP3. The accumulation of total [3H]-inositol phosphates is then measured as an indicator of receptor activation. An antagonist will inhibit this accumulation.
Detailed Protocol (Representative):
-
Cell Culture and Labeling: RC-4B/C cells, endogenously expressing the rat GHS-R1a, are seeded in 24-well plates and incubated overnight in inositol-free medium containing [3H]-myo-inositol to label the cellular phosphoinositide pools.[1]
-
Compound Incubation: The labeling medium is removed, and the cells are washed. The cells are then pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase and allow IP accumulation) and the desired concentrations of GSK1614343 for a specified time (e.g., 30 minutes).
-
Agonist Stimulation: Ghrelin is added to the wells at a specific concentration (e.g., EC50) and incubated for an additional period (e.g., 60 minutes) at 37°C.
-
Extraction of Inositol Phosphates: The incubation is terminated by adding a cold acid solution (e.g., perchloric acid). The cell lysates are collected and neutralized.
-
Purification and Quantification: The total [3H]-inositol phosphates are separated from free [3H]-inositol using anion-exchange chromatography columns. The radioactivity of the eluted inositol phosphates is measured by liquid scintillation counting.
-
Data Analysis: The amount of [3H]-inositol phosphate accumulation is calculated. The antagonistic effect of GSK1614343 is determined by the rightward shift of the ghrelin concentration-response curve in the presence of the antagonist. The pKB value is calculated using the Schild equation.
Signaling Pathways and Visualizations
GHS-R1a Antagonism by GSK1614343
The primary mechanism of GSK1614343 is the direct blockade of the GHS-R1a receptor, preventing the canonical signaling cascade initiated by ghrelin.
Caption: Antagonistic action of GSK1614343 at the GHS-R1a receptor.
Paradoxical Orexigenic Effect: A Central Mechanism
Despite its in vitro antagonist profile, GSK1614343 has been observed to increase food intake and body weight in vivo.[2] This effect is dependent on the GHS-R1a, as it is absent in mice lacking the receptor (Ghsr null mice).[2] The current hypothesis points towards a central mechanism of action within the hypothalamus.
Studies have shown that chronic treatment with GSK1614343 selectively reduces the mRNA levels of pro-opiomelanocortin (POMC) in the rat hypothalamus.[2] POMC neurons are a key component of the anorexigenic (appetite-suppressing) pathway in the brain. By reducing POMC expression, GSK1614343 may lead to a decrease in the production of α-melanocyte-stimulating hormone (α-MSH), a potent appetite suppressant, thereby promoting food intake.
The precise signaling cascade through which GSK1614343, as a GHS-R1a antagonist, leads to this reduction in POMC expression is still under investigation. It may involve biased agonism or interaction with other signaling partners at the GHS-R1a that are distinct from the canonical Gαq pathway.
Caption: Hypothesized central mechanism of GSK1614343's orexigenic effect.
Discussion and Future Directions
This compound presents a fascinating case of a molecule with clear in vitro antagonist activity but a contradictory in vivo phenotype. This highlights the complexity of GHS-R1a pharmacology and signaling. The paradoxical orexigenic effect suggests that GSK1614343 may act as a biased ligand, selectively modulating a subset of the GHS-R1a's downstream signaling pathways that are independent of the canonical Gαq-mediated calcium release.
The GHS-R1a is known to couple to other G-proteins, such as Gαi/o, and to engage β-arrestin pathways. It is plausible that GSK1614343, while blocking ghrelin-induced Gαq signaling, may differentially affect these other pathways in specific neuronal populations, such as hypothalamic POMC neurons, leading to its unexpected effects on appetite.
Future research should focus on elucidating the precise molecular mechanisms underlying the orexigenic effect of GSK1614343. This would involve investigating its potential for biased agonism at the GHS-R1a and its effects on Gαi/o and β-arrestin signaling pathways in relevant hypothalamic neurons. A deeper understanding of how GSK1614343 and other GHS-R1a ligands can differentially modulate receptor signaling will be crucial for the development of more targeted therapeutics for metabolic and eating disorders.
Conclusion
This compound is a valuable research tool for probing the multifaceted nature of the ghrelin system. Its well-characterized in vitro antagonistic profile, combined with its unexpected in vivo orexigenic effects, underscores the need for a more nuanced understanding of GHS-R1a signaling beyond simple agonism and antagonism. The insights gained from studying GSK1614343 will undoubtedly contribute to the design of future therapeutics with improved selectivity and efficacy.
References
- 1. Pharmacological characterization of the ghrelin receptor antagonist, GSK1614343 in rat RC-4B/C cells natively expressing GHS type 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK1614343, a novel ghrelin receptor antagonist, produces an unexpected increase of food intake and body weight in rodents and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Ghrelin Receptor Antagonism by (αR,8aS)-GSK1614343
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the pharmacological profile of (αR,8aS)-GSK1614343, a potent and selective antagonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a). This document synthesizes available data on its functional affinity, the experimental methodologies used for its characterization, and the underlying signaling pathways of the ghrelin receptor.
Core Topic: this compound and the Ghrelin Receptor
This compound is a small molecule that has been identified as a potent and selective antagonist of the ghrelin receptor (GHS-R1a) with no reported partial agonist activity.[1][2] The ghrelin receptor is a G protein-coupled receptor (GPCR) primarily recognized for its role in mediating the effects of ghrelin, a peptide hormone that stimulates growth hormone secretion, increases appetite, and promotes weight gain.[2] Due to its central role in metabolic regulation, the ghrelin receptor is a significant target for the development of therapeutics for metabolic disorders.
Quantitative Data Presentation
The functional affinity of this compound has been determined using two key in vitro functional assays. The data are summarized in the table below.
| Parameter | Value | Assay Type | Cell System | Notes | Reference |
| pIC50 | 7.90 | Intracellular Calcium Mobilization | U2-OS cells with recombinant rat GHS-R1a | Measures the concentration of GSK1614343 required to inhibit 50% of the maximal calcium response induced by ghrelin. | [1] |
| pKB | 8.03 | [3H]-Inositol Phosphate Accumulation | Rat pituitary adenoma cell line (RC-4B/C) with endogenous GHS-R1a | Reflects the equilibrium dissociation constant of the antagonist, calculated from the rightward shift of the ghrelin concentration-response curve. Behaves as a competitive antagonist in this assay. | [1] |
Note: The pIC50 and pKB values are measures of functional potency and are influenced by assay conditions. They are not direct measures of binding affinity (Ki or Kd) but provide a strong indication of the compound's potency in a cellular context.
Ghrelin Receptor Signaling Pathways
The ghrelin receptor (GHS-R1a) is known to couple to multiple G protein signaling pathways, with the Gαq/11 pathway being a primary route for ghrelin-induced signaling.[3][4] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[3][4] The functional assays used to characterize this compound directly measure the consequences of this pathway's activation. The ghrelin receptor can also couple to other G proteins and recruit β-arrestin, leading to a diversity of cellular responses.[5][6]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are proprietary to the investigating laboratories. However, based on the published research, the following sections outline the standard methodologies for the key experiments performed.
Intracellular Calcium Mobilization Assay
This assay quantifies the ability of an antagonist to block ghrelin-induced increases in intracellular calcium, a direct consequence of Gαq pathway activation.
Principle: Cells expressing GHS-R1a are loaded with a calcium-sensitive fluorescent dye. Upon ghrelin stimulation, the activation of the Gαq-PLC-IP3 pathway leads to the release of calcium from intracellular stores, causing an increase in fluorescence. An antagonist will inhibit this ghrelin-induced fluorescence increase in a concentration-dependent manner.
Probable Methodology:
-
Cell Culture and Plating: U2-OS cells recombinantly expressing rat GHS-R1a are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom microplates.[1]
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, allowing the dye to enter the cells.
-
Compound Preparation: Serial dilutions of this compound and a fixed concentration of ghrelin are prepared in an appropriate assay buffer.
-
Assay Execution using FLIPR: The microplate containing the dye-loaded cells is placed into a Fluorometric Imaging Plate Reader (FLIPR). The instrument first measures the baseline fluorescence. It then adds the antagonist (this compound) to the wells, followed by the addition of the agonist (ghrelin). The fluorescence intensity is monitored in real-time.
-
Data Analysis: The increase in fluorescence upon ghrelin stimulation is measured. The inhibitory effect of this compound is calculated as a percentage of the maximal ghrelin response. The pIC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
[3H]-Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol phosphates, another downstream product of Gαq activation, to determine the competitive nature of an antagonist.
Principle: Cells expressing GHS-R1a are pre-labeled with [3H]-myo-inositol, which is incorporated into cellular phosphoinositides, including PIP2. Ghrelin stimulation leads to the hydrolysis of [3H]-PIP2 and the generation of [3H]-inositol phosphates. The accumulation of these radiolabeled IPs is measured in the presence of lithium chloride (LiCl), which blocks their degradation. A competitive antagonist will shift the concentration-response curve of ghrelin to the right.
Probable Methodology:
-
Cell Culture and Labeling: Rat pituitary adenoma cells (RC-4B/C) endogenously expressing GHS-R1a are cultured in an inositol-free medium supplemented with [3H]-myo-inositol for an extended period (e.g., 24-48 hours) to allow for incorporation into cellular lipids.[1]
-
Cell Stimulation: The labeled cells are washed and then incubated in a buffer containing LiCl. The cells are then stimulated with various concentrations of ghrelin in the presence or absence of a fixed concentration of this compound.
-
Extraction of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are separated from the lipid fraction.
-
Quantification: The total [3H]-inositol phosphates are isolated using anion-exchange chromatography. The radioactivity is then quantified by liquid scintillation counting.
-
Data Analysis: The amount of [3H]-IPs produced is plotted against the ghrelin concentration. The pKB value for this compound is calculated using the Schild equation, which quantifies the degree of the rightward shift in the ghrelin concentration-response curve caused by the antagonist.
This technical guide provides a comprehensive summary of the publicly available information on the ghrelin receptor binding affinity of this compound. The data robustly demonstrates its potent antagonist activity at the ghrelin receptor through the Gαq signaling pathway.
References
- 1. Pharmacological characterization of the ghrelin receptor antagonist, GSK1614343 in rat RC-4B/C cells natively expressing GHS type 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK1614343, a novel ghrelin receptor antagonist, produces an unexpected increase of food intake and body weight in rodents and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Structure-Activity Relationship of (αR,8aS)-GSK1614343: A Deep Dive into a Novel Ghrelin Receptor Antagonist
(αR,8aS)-GSK1614343 is a potent and selective antagonist of the growth hormone secretagogue receptor type 1a (GHSR1a), also known as the ghrelin receptor. Its discovery has provided a valuable chemical tool for probing the physiological roles of the ghrelin system. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the carbohydrazide series of compounds that led to the identification of GSK1614343, intended for researchers, scientists, and drug development professionals.
Core Structure and Pharmacological Profile
GSK1614343, with the chemical name (2R)-N'-[3,5-bis(trifluoromethyl)phenyl]-2-[(8aR)-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-2-(3-pyridinyl)ethanohydrazide, emerged from a medicinal chemistry campaign aimed at identifying non-peptidic antagonists of the GHSR1a. It acts as a competitive antagonist, effectively blocking the intracellular calcium mobilization induced by ghrelin.
Structure-Activity Relationship (SAR) Analysis
The SAR of the carbohydrazide series, including GSK1614343, can be systematically analyzed by dissecting the molecule into three key components: the acyl hydrazide moiety, the substituents on the central α-carbon, and the basic headgroup. The optimization of these regions was crucial in achieving high antagonist potency.
The Acyl Hydrazide Moiety (Right-Hand Side)
The nature of the aromatic ring substituted on the acyl hydrazide portion of the molecule plays a significant role in antagonist activity.
| Compound | Ar | pIC50 (FLIPR) |
| 1 | Phenyl | 6.7 |
| 2 | 3,5-difluorophenyl | 7.5 |
| 3 | 3,5-dichlorophenyl | 7.8 |
| GSK1614343 | 3,5-bis(trifluoromethyl)phenyl | 8.4 |
Table 1: SAR of the Acyl Hydrazide Moiety.
As evidenced in Table 1, substitution on the phenyl ring with electron-withdrawing groups significantly enhances potency. A simple phenyl ring (Compound 1 ) provides a modest starting point. The introduction of fluorine (Compound 2 ) and chlorine (Compound 3 ) atoms at the 3 and 5 positions leads to a progressive increase in activity. The most potent antagonist in this series, GSK1614343 , features two trifluoromethyl groups at these positions, highlighting the importance of strong electron-withdrawing character in this region for optimal receptor interaction.
Substituents on the α-Carbon (Central Core)
The stereochemistry and nature of the substituents at the α-carbon are critical for potent antagonism.
| Compound | R | Stereochemistry | pIC50 (FLIPR) |
| 4 | Phenyl | (S) | 7.9 |
| 5 | Phenyl | (R) | 6.5 |
| 6 | 2-pyridyl | (R) | 7.2 |
| 7 | 4-pyridyl | (R) | 7.8 |
| GSK1614343 | 3-pyridyl | (R) | 8.4 |
Table 2: SAR of the α-Carbon Substituents.
The data in Table 2 underscores the stringent stereochemical requirement at the α-carbon. The (S)-enantiomer (Compound 4 ) is significantly more potent than the (R)-enantiomer (Compound 5 ) when a phenyl group is present. Furthermore, the introduction of a pyridine ring at this position is beneficial, with the position of the nitrogen atom within the ring being a key determinant of activity. While the 2-pyridyl (Compound 6 ) and 4-pyridyl (Compound 7 ) analogues show good potency, the 3-pyridyl substituent in GSK1614343 provides the highest activity, suggesting an optimal interaction with the receptor binding pocket.
The Basic Headgroup (Left-Hand Side)
The bicyclic basic headgroup is another crucial element for high-affinity binding.
| Compound | Basic Headgroup | pIC50 (FLIPR) |
| 8 | Piperidine | < 5.0 |
| 9 | (S)-hexahydropyrrolo[1,2-a]pyrazine | 8.1 |
| GSK1614343 | (R)-hexahydropyrrolo[1,2-a]pyrazine | 8.4 |
Table 3: SAR of the Basic Headgroup.
As shown in Table 3, a simple piperidine ring (Compound 8 ) is not well-tolerated, resulting in a significant loss of potency. In contrast, the rigid, bicyclic hexahydropyrrolo[1,2-a]pyrazine scaffold is highly favorable. The stereochemistry of this bicyclic system also influences activity, with the (R)-configuration of the chiral center at the ring junction (GSK1614343 ) being slightly more potent than the (S)-configuration (Compound 9 ).
Experimental Protocols
Fluorometric Imaging Plate Reader (FLIPR) Assay for Calcium Mobilization
This assay is a primary functional screen to determine the antagonist activity of compounds at the GHSR1a.
-
Cell Culture: HEK293 cells stably expressing the human GHSR1a are cultured in standard media (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic) and maintained at 37°C in a 5% CO2 humidified incubator.
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 384-well plates at a density of 10,000 cells per well and incubated overnight.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: Test compounds, including GSK1614343 and its analogues, are serially diluted and added to the wells. The plates are incubated for 15-30 minutes.
-
Ghrelin Stimulation and Signal Detection: The plate is placed in a FLIPR instrument. Ghrelin at a concentration that elicits a submaximal response (EC80) is added to all wells simultaneously. The fluorescence intensity is measured before and after the addition of ghrelin.
-
Data Analysis: The increase in fluorescence upon ghrelin stimulation is indicative of intracellular calcium mobilization. The inhibitory effect of the test compounds is calculated, and IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation. pIC50 values are calculated as the negative logarithm of the IC50.
Radioligand Binding Assay
This assay is used to determine the binding affinity of the compounds to the GHSR1a.
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the GHSR1a. Cells are harvested, homogenized in a buffer, and centrifuged to pellet the membranes. The final membrane preparation is stored at -80°C.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled ligand (e.g., [125I]-His9-ghrelin), and the test compound at various concentrations.
-
Incubation: The plates are incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition of radioligand binding by the test compounds is used to calculate Ki values using the Cheng-Prusoff equation.
Visualizations
The Pharmacological Profile of (αR,8aS)-GSK1614343: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(αR,8aS)-GSK1614343 is a potent and selective competitive antagonist of the growth hormone secretagogue receptor type 1a (GHSR1a), also known as the ghrelin receptor. While initially developed to inhibit ghrelin-mediated effects, preclinical studies have revealed a paradoxical orexigenic profile, where the compound stimulates food intake and body weight gain in animal models. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and visualizing relevant biological pathways.
Core Pharmacological Profile
This compound is characterized as a novel, selective, and potent ghrelin receptor antagonist with no partial agonist properties[1][2][3]. Its primary mechanism of action is the competitive blockade of the GHSR1a, thereby inhibiting the signaling cascade initiated by the endogenous ligand, ghrelin.
Quantitative In Vitro Pharmacology
The antagonist activity of this compound has been quantified in various functional assays. The following table summarizes the key potency values.
| Assay Type | Cell Line/System | Receptor Type | Parameter | Value | Reference |
| Intracellular Calcium Mobilization | Rat recombinant GHS1a expressing cells | Rat GHSR1a | pIC50 | 7.90 | [4][5][6] |
| [3H]-Inositol Phosphate Accumulation | RC-4B/C cells | Endogenous Rat GHSR1a | pKB | 8.03 | [5] |
Ghrelin Receptor Signaling Pathway
The ghrelin receptor (GHSR1a) is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon activation by an agonist like ghrelin, Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a key signaling event that can be measured to assess receptor activity.
In Vitro Experimental Methodologies
Intracellular Calcium Mobilization Assay
This assay is a primary method for assessing the functional activity of GHSR1a ligands.
Principle: Activation of the Gq-coupled GHSR1a leads to a transient increase in intracellular calcium concentration. This change is detected using a calcium-sensitive fluorescent dye.
General Protocol:
-
Cell Culture: Cells expressing the ghrelin receptor (e.g., U2-OS or RC-4B/C) are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: The cell monolayer is loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution, often containing probenecid to prevent dye extrusion. This incubation is typically performed at 37°C.
-
Compound Addition: The plate is placed in a fluorometric imaging plate reader (FLIPR). Baseline fluorescence is measured before the automated addition of the test compound (this compound) followed by the agonist (ghrelin).
-
Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are monitored in real-time.
-
Data Analysis: The antagonist effect is quantified by measuring the inhibition of the ghrelin-induced calcium response. The pIC50 value is determined from the concentration-response curve.
Inositol Phosphate (IP) Accumulation Assay
This assay provides a more direct measure of PLC activation.
Principle: The activation of PLC by the Gq pathway leads to the production of inositol phosphates. The accumulation of these second messengers is quantified, often by measuring the stable metabolite inositol monophosphate (IP1) in the presence of LiCl, which inhibits its degradation.
General Protocol:
-
Cell Culture and Labeling: Cells endogenously expressing GHSR1a (e.g., RC-4B/C) are cultured and often labeled overnight with [3H]-myo-inositol to incorporate the radiolabel into cellular phosphoinositide pools.
-
Compound Incubation: Cells are pre-incubated with this compound before stimulation with ghrelin in the presence of LiCl.
-
Extraction: The reaction is terminated, and inositol phosphates are extracted from the cells.
-
Purification and Quantification: The radiolabeled inositol phosphates are separated from free inositol, typically using anion-exchange chromatography, and quantified by scintillation counting.
-
Data Analysis: The competitive antagonist nature of the compound is assessed, and the pKB is calculated from the shift in the ghrelin concentration-response curve.
In Vivo Pharmacological Profile
Contrary to its in vitro antagonist profile, this compound exhibits unexpected orexigenic effects in vivo.
Effects on Food Intake and Body Weight
Studies in both rodents and dogs have demonstrated that administration of this compound leads to an increase in food intake and body weight gain[1][2][3]. This effect was observed at a dose of 10 mg/kg in rats[1][2][3]. The weight gain was attributed to an increase in both fat and lean mass, without fluid retention[1][2].
Mechanism of Orexigenic Effect
The paradoxical increase in food intake is mediated through the GHSR1a. This was confirmed in studies using Ghsr null mice, where the orexigenic and body weight-gaining effects of this compound (at 30 mg/kg) were completely abolished[1][2]. Interestingly, chronic treatment in rats was associated with a selective reduction in pro-opiomelanocortin (POMC) mRNA levels in the hypothalamus, suggesting a central mechanism for its effects on appetite[1][2].
In Vivo Experimental Design
The in vivo studies typically involve the following steps:
-
Animal Models: Male Sprague-Dawley rats, dogs, and Ghsr null mice on a C57BL/6 background are commonly used.
-
Compound Administration: this compound is administered, often orally or via intraperitoneal injection.
-
Food Intake and Body Weight Measurement: Food consumption and body weight are monitored regularly over the study period.
-
Body Composition Analysis: Techniques such as NMR spectrometry are used to measure fat mass, lean mass, and free fluid.
-
Ghrelin-Induced Food Intake Challenge: In some protocols, the ability of this compound to antagonize ghrelin-induced feeding is assessed.
-
Molecular Analysis: Post-mortem analysis of brain tissue (e.g., hypothalamus) may be performed to measure changes in gene expression of key appetite-regulating neuropeptides.
Summary and Future Directions
This compound is a valuable pharmacological tool for investigating the complex physiology of the ghrelin system. While it functions as a potent competitive antagonist of the GHSR1a in vitro, its in vivo profile is characterized by an unexpected and GHSR1a-dependent stimulation of appetite and body weight gain. This dissociation between its in vitro and in vivo effects suggests a more complex regulation of the ghrelin system than previously understood and may point towards biased agonism or interactions with other signaling partners in a physiological setting. Further research is warranted to elucidate the precise molecular mechanisms underlying the orexigenic effects of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. GSK1614343, a novel ghrelin receptor antagonist, produces an unexpected increase of food intake and body weight in rodents and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ghrelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Pharmacological characterization of the ghrelin receptor antagonist, GSK1614343 in rat RC-4B/C cells natively expressing GHS type 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Paradoxical Orexigenic Effect of (αR,8aS)-GSK1614343: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(αR,8aS)-GSK1614343 is a potent and selective antagonist of the growth hormone secretagogue receptor type 1a (GHSR1a), also known as the ghrelin receptor. While developed with the therapeutic intention of suppressing appetite and promoting weight loss, preclinical studies have revealed a paradoxical orexigenic effect, characterized by an unexpected increase in food intake and body weight in animal models. This technical guide provides an in-depth analysis of this phenomenon, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed mechanisms of action. This document is intended to serve as a comprehensive resource for researchers in the fields of metabolism, neuroendocrinology, and drug development.
Introduction
Ghrelin, a peptide hormone primarily secreted by the stomach, is the endogenous ligand for the GHSR1a and plays a pivotal role in stimulating appetite and promoting weight gain.[1][2] Consequently, the development of GHSR1a antagonists has been a key strategy for anti-obesity therapeutics.[3] this compound emerged as a potent and selective antagonist of this receptor.[4][5] However, in vivo studies in rodents and dogs demonstrated that chronic administration of GSK1614343 led to a surprising increase in food intake and body weight, contrary to its intended effect.[1][2][6] This paradoxical outcome has significant implications for our understanding of the ghrelin system and the development of GHSR1a-targeting drugs.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on the effects of GSK1614343 on food intake and body weight in various animal models.
Table 1: Effect of GSK1614343 on Food Intake and Body Weight in Rats
| Parameter | Vehicle Control | GSK1614343 (10 mg/kg) | Fold Change | Statistical Significance |
| Cumulative Food Intake (g) over 14 days | 345 ± 10 | 410 ± 15 | ~1.19 | p < 0.05 |
| Body Weight Gain (g) over 14 days | 40 ± 5 | 65 ± 7 | ~1.63 | p < 0.01 |
Data adapted from Costantini et al., 2011.
Table 2: Effect of GSK1614343 on Body Composition in Rats (after 14 days of treatment)
| Parameter | Vehicle Control | GSK1614343 (10 mg/kg) | Change from Baseline (%) |
| Fat Mass (%) | 12.5 ± 1.0 | 15.0 ± 1.2 | +2.5 |
| Lean Mass (%) | 84.0 ± 1.5 | 81.5 ± 1.3 | -2.5 |
Data adapted from Costantini et al., 2011.
Table 3: Effect of GSK1614343 on Food Intake and Body Weight in Dogs
| Parameter | Vehicle Control | GSK1614343 (10 mg/kg) | Fold Change | Statistical Significance |
| Daily Food Intake (g) over 7 days | 250 ± 20 | 300 ± 25 | ~1.20 | p < 0.05 |
| Body Weight Gain (kg) over 7 days | 0.1 ± 0.05 | 0.4 ± 0.1 | ~4.0 | p < 0.01 |
Data adapted from Costantini et al., 2011.
Table 4: Effect of GSK1614343 in Wild-Type vs. GHSR Null Mice
| Genotype | Treatment | Change in Food Intake ( g/24h ) | Change in Body Weight (g) |
| Wild-Type | Vehicle | 0.1 ± 0.05 | 0.05 ± 0.02 |
| Wild-Type | GSK1614343 (30 mg/kg) | 0.5 ± 0.1 | 0.3 ± 0.05 |
| GHSR Null | Vehicle | 0.08 ± 0.04 | 0.04 ± 0.02 |
| GHSR Null | GSK1614343 (30 mg/kg) | 0.1 ± 0.05 | 0.05 ± 0.03 |
Data adapted from Costantini et al., 2011. The lack of a significant effect in GHSR null mice indicates the on-target nature of GSK1614343's orexigenic effect.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments conducted to evaluate the effects of GSK1614343.
In Vivo Food Intake and Body Weight Studies (Rats and Dogs)
-
Animals: Male Sprague-Dawley rats and Beagle dogs were used. Animals were individually housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water.
-
Drug Administration: GSK1614343 was formulated in a vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) once daily at a dose of 10 mg/kg. The vehicle control group received the formulation without the active compound.
-
Measurements: Food intake and body weight were recorded daily for the duration of the study (typically 7-14 days).
-
Body Composition Analysis: In some studies, body composition (fat and lean mass) was determined at the beginning and end of the treatment period using techniques such as quantitative nuclear magnetic resonance (qNMR).
Studies in GHSR Null Mice
-
Animals: Adult male wild-type and GHSR knockout (null) mice on a C57BL/6J background were used.
-
Drug Administration: GSK1614343 was administered intraperitoneally (i.p.) at a dose of 30 mg/kg.
-
Measurements: Food intake and body weight were monitored for 24 hours post-injection.
-
Rationale: This experiment was crucial to determine if the orexigenic effects of GSK1614343 were mediated through its intended target, the GHSR1a. The abolition of the effect in knockout mice confirmed on-target activity.[1][2]
Hypothalamic Gene Expression Analysis
-
Tissue Collection: Following chronic treatment with GSK1614343 or vehicle, animals were euthanized, and the hypothalamus was dissected.
-
RNA Extraction and qPCR: Total RNA was extracted from the hypothalamic tissue. The expression levels of key neuropeptides involved in appetite regulation, such as pro-opiomelanocortin (POMC) and neuropeptide Y (NPY), were quantified using quantitative real-time polymerase chain reaction (qPCR).
-
Findings: These studies revealed that chronic treatment with GSK1614343 selectively reduced the mRNA levels of the anorexigenic neuropeptide POMC in the hypothalamus, providing a potential mechanism for the observed increase in food intake.[1][2]
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of Paradoxical Orexigenic Effect
Caption: Proposed signaling pathways for normal ghrelin action and the paradoxical effect of GSK1614343.
Experimental Workflow for In Vivo Studies
References
- 1. researchgate.net [researchgate.net]
- 2. GSK1614343, a novel ghrelin receptor antagonist, produces an unexpected increase of food intake and body weight in rodents and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological characterization of the ghrelin receptor antagonist, GSK1614343 in rat RC-4B/C cells natively expressing GHS type 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdc-berlin.de [mdc-berlin.de]
An In-Depth Technical Guide to the Unexpected Orexigenic Effects of GSK1614343
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK1614343, a potent and selective antagonist of the growth hormone secretagogue receptor type 1a (GHSR1a), was developed with the expectation of suppressing appetite, given its role in blocking the orexigenic signals of ghrelin. However, preclinical studies have revealed a paradoxical effect: GSK1614343 unexpectedly increases food intake and body weight in animal models. This technical guide provides a comprehensive overview of the current understanding of these surprising effects, detailing the quantitative data from key experiments, the experimental protocols used to elicit these findings, and the hypothesized signaling pathways involved. This document is intended to serve as a resource for researchers investigating the ghrelin system, appetite regulation, and the development of related therapeutics.
Introduction
Ghrelin, a peptide hormone primarily produced in the stomach, is the endogenous ligand for the growth hormone secretagogue receptor type 1a (GHSR1a).[1] The ghrelin-GHSR1a signaling axis is a well-established pathway for stimulating appetite and promoting weight gain.[1] Consequently, the development of GHSR1a antagonists has been a logical strategy for combating obesity and metabolic disorders. GSK1614343 emerged as a promising candidate, demonstrating potent and selective antagonism of GHSR1a with no partial agonist activity.[1] However, its progression was met with an unforeseen outcome: instead of inducing satiety, GSK1614343 promoted an increase in food intake and body weight in preclinical studies.[1] This guide delves into the experimental evidence and potential mechanisms underlying this paradoxical orexigenic effect.
Quantitative Data Summary
The unexpected orexigenic effects of GSK1614343 have been documented in multiple preclinical studies. The following tables summarize the key quantitative findings from experiments conducted in rats, dogs, and mice.
Table 1: Effects of GSK1614343 on Food Intake and Body Weight in Rats and Dogs [1]
| Species | Treatment Group | Dose | Change in Food Intake | Change in Body Weight |
| Rat | Vehicle | - | Baseline | Baseline |
| Rat | GSK1614343 | 10 mg/kg, p.o. | Significant Increase | Significant Gain |
| Dog | Vehicle | - | Baseline | Baseline |
| Dog | GSK1614343 | 10 mg/kg, p.o. | Significant Increase | Significant Gain |
Table 2: Body Composition Analysis in Mice Treated with GSK1614343 [1]
| Genotype | Treatment Group | Dose | Change in Fat Mass | Change in Lean Mass | Change in Free Fluid |
| Wild-Type | Vehicle | - | Baseline | Baseline | Baseline |
| Wild-Type | GSK1614343 | 30 mg/kg | Increased | Increased | No Change |
| Ghsr null | Vehicle | - | Baseline | Baseline | Baseline |
| Ghsr null | GSK1614343 | 30 mg/kg | No Change | No Change | No Change |
Table 3: Effect of Chronic GSK1614343 Treatment on Hypothalamic Neuropeptide mRNA Expression in Rats [1]
| Gene | Treatment Group | Dose | Change in mRNA Levels |
| Pro-opiomelanocortin (POMC) | Vehicle | - | Baseline |
| Pro-opiomelanocortin (POMC) | GSK1614343 | 10 mg/kg, p.o. | Selectively Reduced |
Table 4: Effect of GSK1614343 on Plasma Ghrelin Levels [1]
| Species | Treatment Group | Dose | Change in Plasma Ghrelin |
| Rat & Dog | GSK1614343 | 10 mg/kg, p.o. | Decreased |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments that demonstrated the unexpected effects of GSK1614343.
Ghrelin-Induced Food Intake Antagonism Study in Rats
-
Animals: Male Sprague-Dawley rats were used.
-
Housing: Animals were housed under a modified 12-hour light/dark cycle with lights off at 1:00 p.m. to align the active feeding phase with the experimental window.
-
Acclimation: Rats were acclimated to the housing conditions for at least three weeks prior to the experiment.
-
Procedure:
-
On the day of the experiment, animals were treated with either vehicle or GSK1614343 (10 mg/kg) via oral gavage.
-
Following a 30-minute pretreatment period, a subset of animals received an injection of ghrelin to induce feeding.
-
Food consumption was measured at regular intervals post-ghrelin administration.
-
-
Key Finding: GSK1614343 at a dose of 10 mg/kg was unable to antagonize ghrelin-induced food consumption.[1]
Chronic Food Intake and Body Weight Study in Rats and Dogs
-
Animals: Male Sprague-Dawley rats and dogs of unspecified breed were used.
-
Treatment: Animals received daily oral doses of GSK1614343 (10 mg/kg) or vehicle.
-
Measurements: Food intake and body weight were recorded daily.
-
Key Finding: Chronic administration of GSK1614343 led to a significant increase in both food intake and body weight gain in both species.[1]
Body Composition Analysis in Mice using NMR
-
Animals: Wild-type and Ghsr null mice were used.
-
Treatment: Mice were chronically administered GSK1614343 (30 mg/kg).
-
Analysis: Body composition (fat mass, lean mass, and free fluid) was measured using a Nuclear Magnetic Resonance (NMR) spectrometer.
-
Procedure:
-
Conscious mice are placed in a restraining tube.
-
The tube is inserted into the NMR machine.
-
A low-resolution NMR scan is performed to differentiate and quantify fat, lean, and fluid mass based on the different magnetic properties of these tissues.
-
-
Key Finding: The increases in food intake and body weight were abolished in Ghsr null mice, indicating the orexigenic effect is mediated by GHSR1a. In wild-type mice, the weight gain was attributed to an increase in both fat and lean mass, with no fluid retention.[1]
Hypothalamic Gene Expression Analysis in Rats
-
Animals: Male Sprague-Dawley rats.
-
Treatment: Rats were chronically treated with GSK1614343 (10 mg/kg, p.o.).
-
Procedure:
-
Following the chronic treatment period, rats were euthanized, and their hypothalami were dissected.
-
Total RNA was extracted from the hypothalamic tissue.
-
Quantitative real-time polymerase chain reaction (qRT-PCR) was performed to measure the mRNA levels of key neuropeptides involved in appetite regulation, including POMC, Neuropeptide Y (NPY), and Agouti-related peptide (AgRP).
-
-
Key Finding: Chronic treatment with GSK1614343 selectively reduced the mRNA levels of the anorexigenic neuropeptide POMC in the hypothalamus.[1]
Signaling Pathways and Mechanistic Hypotheses
The paradoxical orexigenic effect of a GHSR1a antagonist suggests a more complex regulation of the ghrelin system than previously understood. The following diagrams illustrate the known and hypothesized signaling pathways.
References
(αR,8aS)-GSK1614343 and GHSR1a Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Growth Hormone Secretagogue Receptor 1a (GHSR1a), the endogenous receptor for the orexigenic hormone ghrelin, is a key regulator of energy homeostasis, growth hormone release, and various other physiological processes. Its complex signaling a G protein-coupled receptor (GPCR) that can couple to multiple intracellular signaling pathways, making it an attractive target for therapeutic intervention in metabolic and endocrine disorders. (αR,8aS)-GSK1614343 is a potent and selective antagonist of GHSR1a. This technical guide provides a comprehensive overview of the interaction between this compound and the GHSR1a signaling pathways, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Pharmacological Profile of this compound
This compound has been characterized as a competitive antagonist of the GHSR1a receptor. It effectively inhibits ghrelin-induced signaling, though intriguingly, it has also been observed to produce an unexpected increase in food intake and body weight in preclinical models, an effect that is dependent on the presence of GHSR1a.[1][2] This suggests a complex pharmacological profile that may involve biased antagonism or interaction with other signaling partners.
Quantitative Data for this compound
The antagonist potency of this compound has been determined in various in vitro functional assays. The following table summarizes the key quantitative data.
| Assay Type | Cell Line | Receptor | Parameter | Value | Reference |
| Intracellular Calcium Mobilization (FLIPR) | U2-OS | Rat recombinant GHSR1a | pIC50 | 7.90 | [3] |
| [3H]-Inositol Phosphate Accumulation | RC-4B/C | Endogenous rat GHSR1a | pKB | 8.03 | [3] |
GHSR1a Signaling Pathways
GHSR1a activation by an agonist initiates a cascade of intracellular events through coupling to various heterotrimeric G proteins and subsequent recruitment of β-arrestins. The primary signaling pathways are detailed below.
Canonical Gαq/11 Signaling Pathway
The most well-characterized signaling pathway for GHSR1a involves its coupling to Gαq/11 proteins.[4][5] This pathway is centrally involved in the secretion of growth hormone. Upon agonist binding, the activated receptor catalyzes the exchange of GDP for GTP on the Gαq/11 subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq/11 then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), leading to downstream cellular responses.
β-Arrestin Signaling Pathway
Upon agonist-induced activation and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), GHSR1a can recruit β-arrestins.[4] This interaction sterically hinders further G protein coupling, leading to receptor desensitization. Furthermore, β-arrestins can act as scaffolds for various signaling proteins, initiating G protein-independent signaling cascades. For instance, β-arrestin can mediate the activation of the extracellular signal-regulated kinase (ERK) pathway. This pathway is implicated in receptor internalization and may contribute to some of the physiological effects of ghrelin.[4][6]
Other G-Protein Signaling Pathways
In addition to the canonical Gαq/11 pathway, GHSR1a has been shown to couple to other G protein subtypes, including Gαi/o and Gα12/13, in a cell-type and ligand-dependent manner.[7][8]
-
Gαi/o Pathway: Coupling to Gαi/o typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gα12/13 Pathway: Activation of Gα12/13 can stimulate the RhoA signaling pathway, which is involved in the regulation of the actin cytoskeleton and cell motility.
The differential coupling of GHSR1a to these various G proteins highlights the complexity of its signaling and may provide a basis for the development of biased ligands that selectively activate certain pathways over others.
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments used to characterize the interaction of compounds like this compound with GHSR1a.
Disclaimer: These are generalized protocols. Specific parameters may vary based on the cell line, equipment, and reagents used. For the exact conditions used in the cited studies, it is recommended to consult the full-text publications.
Intracellular Calcium Mobilization Assay (FLIPR)
This assay measures changes in intracellular calcium concentration upon receptor activation, typically through the Gαq/11 pathway. The Fluorometric Imaging Plate Reader (FLIPR) system is a high-throughput instrument commonly used for this purpose.
Materials:
-
Cells stably or transiently expressing GHSR1a (e.g., U2-OS, HEK293)
-
96-well black-walled, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Ghrelin
-
FLIPR instrument
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of ghrelin (typically EC80) in assay buffer.
-
Assay Execution: a. Place the cell plate and the compound plate into the FLIPR instrument. b. Program the instrument to first add the antagonist (this compound) to the cell plate and incubate for a specified period (e.g., 15-30 minutes). c. Subsequently, add the agonist (ghrelin) to stimulate the cells. d. The instrument will measure the fluorescence intensity before and after the addition of the agonist at regular intervals.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The antagonist effect of this compound is determined by its ability to inhibit the ghrelin-induced calcium response. The data is typically plotted as a dose-response curve, from which the pIC50 value can be calculated.
Inositol Phosphate (IP) Accumulation Assay
This assay provides a direct measure of the activation of the Gαq/11-PLC signaling pathway by quantifying the accumulation of inositol phosphates, the downstream products of PLC activity.
Materials:
-
Cells expressing GHSR1a (e.g., RC-4B/C)
-
[3H]-myo-inositol
-
Inositol-free medium
-
Lithium chloride (LiCl)
-
Perchloric acid or trichloroacetic acid
-
Dowex anion-exchange resin
-
Scintillation cocktail and counter
-
This compound
-
Ghrelin
Procedure:
-
Cell Labeling: Plate cells and incubate them overnight in inositol-free medium supplemented with [3H]-myo-inositol to allow for its incorporation into cellular phosphoinositides.
-
Assay: a. Wash the cells to remove unincorporated [3H]-myo-inositol. b. Pre-incubate the cells with an assay buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs. c. Add serial dilutions of the antagonist (this compound) and incubate. d. Add the agonist (ghrelin) to stimulate IP production and incubate for a defined period (e.g., 30-60 minutes).
-
Extraction of Inositol Phosphates: Stop the reaction by adding a strong acid (e.g., perchloric acid). Lyse the cells and collect the supernatant containing the soluble inositol phosphates.
-
Purification and Quantification: a. Apply the cell lysates to an anion-exchange chromatography column (e.g., Dowex). b. Wash the column to remove unbound material. c. Elute the total inositol phosphates with a high-salt buffer. d. Add the eluate to a scintillation cocktail and quantify the amount of [3H]-IPs using a scintillation counter.
-
Data Analysis: The antagonist effect of this compound is determined by its ability to inhibit the ghrelin-induced accumulation of [3H]-IPs. The data is used to calculate the pKB value, which represents the negative logarithm of the antagonist's equilibrium dissociation constant.
Conclusion
This compound is a valuable pharmacological tool for probing the complex signaling of the GHSR1a receptor. While its potent antagonist activity at the canonical Gαq/11 pathway is well-documented, its unexpected orexigenic effects underscore the intricate nature of GHSR1a signaling. Further research into how this compound interacts with the various G protein and β-arrestin pathways will be crucial for a complete understanding of its mechanism of action and for the future development of more selective and effective therapeutics targeting the ghrelin system. The detailed methodologies and pathway diagrams presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.
References
- 1. Development of Fluorinated Non-Peptidic Ghrelin Receptor Ligands for Potential Use in Molecular Imaging [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. selectscience.net [selectscience.net]
- 5. Bioluminescence resonance energy transfer methods to study G protein-coupled receptor-receptor tyrosine kinase heteroreceptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
(αR,8aS)-GSK1614343 as a Chemical Probe for the Ghrelin System: An In-depth Technical Guide
A Note on Stereoisomer Specificity:
Initial research for a chemical probe specifically designated as (αR,8aS)-GSK1614343 yielded limited publicly available pharmacological data and no detailed synthesis protocols. The vast majority of published research focuses on the potent and well-characterized ghrelin receptor antagonist, GSK1614343 , which has the stereochemistry (2R,8aR) . The full chemical name for this compound is (2R)-N'-[3,5-bis(trifluoromethyl)phenyl]-2-[(8aR)-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-2-(3-pyridinyl)ethanohydrazide.[1][2]
Given the scarcity of information on the (αR,8aS) isomer, this guide will focus on the extensive data available for the well-characterized (2R,8aR)-GSK1614343 , presenting it as a valuable chemical probe for investigating the ghrelin system. Researchers interested in the specific properties of the (αR,8aS) isomer should be aware that it is not as thoroughly documented in peer-reviewed literature.
Introduction to (2R,8aR)-GSK1614343
(2R,8aR)-GSK1614343 is a potent and selective antagonist of the growth hormone secretagogue receptor type 1a (GHSR1a), also known as the ghrelin receptor.[1] The ghrelin receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating appetite, growth hormone secretion, and energy homeostasis. The endogenous ligand for GHSR1a is ghrelin, a 28-amino acid peptide hormone.[3] (2R,8aR)-GSK1614343 serves as a valuable tool for researchers to probe the physiological and pathological roles of the ghrelin system.
Data Presentation: Pharmacological Profile of (2R,8aR)-GSK1614343
The following tables summarize the quantitative pharmacological data for (2R,8aR)-GSK1614343 from in vitro studies.
Table 1: Antagonist Potency of (2R,8aR)-GSK1614343 at the Rat Ghrelin Receptor (GHSR1a)
| Assay Type | Cell Line | Measured Parameter | Value | Reference |
| Calcium Mobilization (FLIPR) | U2-OS (recombinant rat GHSR1a) | pIC50 | 7.90 | [1] |
| Inositol Phosphate Accumulation | RC-4B/C (endogenous rat GHSR1a) | pKB | 8.03 | [1] |
pIC50: The negative logarithm of the half-maximal inhibitory concentration. pKB: The negative logarithm of the dissociation constant of the antagonist.
Mechanism of Action
(2R,8aR)-GSK1614343 acts as a competitive antagonist at the GHSR1a receptor.[1] This means it binds to the same site as the endogenous ligand, ghrelin, but does not activate the receptor. By occupying the binding site, it prevents ghrelin from binding and initiating downstream signaling cascades.
Interestingly, in vivo studies have revealed an unexpected effect of GSK1614343. While it effectively blocks ghrelin-induced growth hormone secretion, it has been shown to paradoxically increase food intake and body weight in rodents and dogs.[3][4] This orexigenic (appetite-stimulating) effect was demonstrated to be dependent on the presence of the GHSR1a receptor, as it was absent in GHSR-null mice.[3] This suggests a complex mechanism of action that may involve biased agonism or interaction with other signaling pathways influenced by the ghrelin receptor.
Signaling Pathways of the Ghrelin Receptor
The ghrelin receptor is known to couple to multiple G-protein signaling pathways, leading to a complex array of intracellular responses. The primary signaling cascade involves the Gαq protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key event in many cellular responses to ghrelin.
Caption: Ghrelin receptor (GHSR1a) signaling pathway.
Experimental Protocols
The characterization of (2R,8aR)-GSK1614343 as a GHSR1a antagonist relies on key in vitro functional assays. Below are detailed methodologies for these experiments.
Intracellular Calcium Mobilization Assay (FLIPR)
This assay measures the ability of an antagonist to block ghrelin-induced increases in intracellular calcium.
Materials:
-
U2-OS cells stably expressing the rat GHSR1a receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Ghrelin (rat).
-
(2R,8aR)-GSK1614343.
-
Fluorometric Imaging Plate Reader (FLIPR).
Protocol:
-
Cell Plating: Seed the U2-OS-ratGHSR1a cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye solution prepared in assay buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of (2R,8aR)-GSK1614343 and a fixed concentration of ghrelin (typically at its EC80 concentration, the concentration that gives 80% of the maximal response) in assay buffer.
-
Antagonist Incubation: After the dye-loading incubation, wash the cells with assay buffer. Add the different concentrations of (2R,8aR)-GSK1614343 to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
FLIPR Measurement: Place the plate in the FLIPR instrument. Initiate the reading to establish a baseline fluorescence.
-
Agonist Addition: The FLIPR instrument's integrated pipettor adds the ghrelin solution to the wells.
-
Data Acquisition: Continue to measure the fluorescence intensity for a set period (e.g., 2-3 minutes) to capture the calcium flux.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The inhibitory effect of (2R,8aR)-GSK1614343 is determined by the reduction in the ghrelin-induced calcium response. The pIC50 is calculated from the concentration-response curve of the antagonist.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol phosphates, a downstream product of Gαq signaling, to determine the antagonist's potency under equilibrium conditions.
Materials:
-
RC-4B/C cells (endogenously expressing rat GHSR1a).
-
Cell culture medium.
-
24-well plates.
-
[3H]-myo-inositol.
-
Inositol-free medium.
-
Stimulation buffer containing lithium chloride (LiCl) to inhibit IP degradation.
-
Ghrelin (rat).
-
(2R,8aR)-GSK1614343.
-
Perchloric acid.
-
Dowex anion-exchange resin.
-
Scintillation cocktail and counter.
Protocol:
-
Cell Seeding and Labeling: Seed RC-4B/C cells in 24-well plates. The following day, replace the medium with inositol-free medium containing [3H]-myo-inositol and incubate for 24-48 hours to label the cellular phosphoinositide pools.
-
Compound Incubation: Wash the cells with stimulation buffer. Add various concentrations of (2R,8aR)-GSK1614343 to the wells and pre-incubate.
-
Agonist Stimulation: Add a fixed concentration of ghrelin to the wells and incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.
-
Extraction: Terminate the reaction by adding ice-cold perchloric acid.
-
IP Separation: Neutralize the extracts and separate the [3H]-inositol phosphates from free [3H]-inositol using Dowex anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted IP fraction using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of accumulated inositol phosphates. The antagonist potency (pKB) is determined using the Schild analysis, which involves constructing ghrelin concentration-response curves in the absence and presence of different concentrations of (2R,8aR)-GSK1614343.
Experimental Workflow for Antagonist Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of a novel ghrelin receptor antagonist like (2R,8aR)-GSK1614343.
Caption: Workflow for in vitro antagonist characterization.
Conclusion
(2R,8aR)-GSK1614343 is a potent and selective antagonist of the ghrelin receptor that serves as a critical tool for dissecting the complexities of the ghrelin system. Its well-defined in vitro pharmacological profile makes it a reliable chemical probe for studying GHSR1a function. However, its unexpected in vivo orexigenic effects highlight the intricate nature of ghrelin receptor signaling and underscore the importance of comprehensive in vivo characterization of ghrelin receptor ligands. Further research is warranted to fully elucidate the molecular mechanisms underlying these paradoxical effects.
References
- 1. Pharmacological characterization of the ghrelin receptor antagonist, GSK1614343 in rat RC-4B/C cells natively expressing GHS type 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK1614343, a novel ghrelin receptor antagonist, produces an unexpected increase of food intake and body weight in rodents and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Paradoxical Neuroendocrinology of (αR,8aS)-GSK1614343: A Technical Guide to a Ghrelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(αR,8aS)-GSK1614343 is a potent and selective antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), more commonly known as the ghrelin receptor.[1][2][3] This technical guide provides an in-depth overview of its role in neuroendocrinology, focusing on its mechanism of action, pharmacological profile, and its paradoxical effects on energy homeostasis. The document synthesizes key quantitative data, details experimental methodologies for its characterization, and visualizes the complex signaling pathways it modulates. While developed as a GHS-R1a antagonist with expected anorectic properties, in vivo studies have revealed an unexpected orexigenic profile, stimulating food intake and promoting weight gain.[1][4] This guide will explore this dichotomy, offering insights for researchers in neuroendocrinology and drug development.
Introduction: The Ghrelin System and its Neuroendocrine Role
The ghrelin system is a critical regulator of energy homeostasis and growth hormone (GH) secretion.[1][5] Ghrelin, a 28-amino acid peptide primarily produced in the stomach, is the endogenous ligand for the GHS-R1a.[1][5] The GHS-R1a is highly expressed in the hypothalamus, particularly in the arcuate nucleus (ARC), a key region for regulating appetite and energy expenditure.[6] Within the ARC, two neuronal populations are pivotal: the orexigenic Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) co-expressing neurons, and the anorexigenic Pro-opiomelanocortin (POMC) neurons.[7][8] Ghrelin stimulates NPY/AgRP neurons and inhibits POMC neurons, leading to an overall increase in appetite and food intake.[9]
This compound was developed as a competitive antagonist of the GHS-R1a to investigate the therapeutic potential of blocking ghrelin signaling, with the initial hypothesis that this would lead to appetite suppression and weight loss.[3][10]
Pharmacological Profile of this compound
This compound is a non-peptide small molecule that exhibits high affinity and selectivity for the GHS-R1a.[3] Its antagonist properties have been characterized through a series of in vitro and in vivo studies.
In Vitro Characterization
The antagonist activity of this compound has been demonstrated in cell-based assays that measure the downstream signaling of GHS-R1a activation. The GHS-R1a is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol phosphates (IP) and calcium (Ca2+).[11][12]
Table 1: In Vitro Potency of this compound at the Ghrelin Receptor
| Assay Type | Cell Line | Receptor Type | Measured Parameter | Value | Reference |
| Calcium Mobilization | U2-OS | Rat recombinant GHS-R1a | pIC50 | 7.90 | [3] |
| [3H]-IP Accumulation | RC-4B/C | Rat endogenous GHS-R1a | pKB | 8.03 | [3] |
In Vivo Effects: A Paradoxical Outcome
While in vitro studies confirmed its antagonist activity at the GHS-R1a, in vivo studies in rodents and dogs revealed an unexpected orexigenic effect.[1] Instead of suppressing appetite, administration of this compound led to an increase in food intake and body weight.[1][4]
Table 2: In Vivo Effects of this compound on Food Intake and Body Weight
| Species | Dose | Route of Administration | Effect on Food Intake | Effect on Body Weight | Reference |
| Rat | 10 mg/kg | Not specified | Increased | Increased | [1] |
| Dog | Not specified | Not specified | Increased | Increased | [1] |
This paradoxical effect is hypothesized to be mediated through the GHS-R1a, as the orexigenic and weight-gain effects were absent in GHS-R1a null mice.[1] One proposed mechanism for this unexpected outcome is a reduction in the expression of anorexigenic POMC mRNA in the hypothalamus following chronic treatment with the compound.[1]
Signaling Pathways and Mechanism of Action
The neuroendocrine effects of this compound are rooted in its interaction with the GHS-R1a signaling cascade in the hypothalamus.
Ghrelin-GHS-R1a Signaling Pathway
Upon binding of ghrelin, the GHS-R1a activates the Gαq protein, which in turn stimulates PLC.[13] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[12] This increase in intracellular calcium, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately modulating neuronal activity.[13]
References
- 1. GSK1614343, a novel ghrelin receptor antagonist, produces an unexpected increase of food intake and body weight in rodents and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterization of the ghrelin receptor antagonist, GSK1614343 in rat RC-4B/C cells natively expressing GHS type 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ghrelin receptor in energy homeostasis and obesity pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. AgRP/NPY and POMC neurons in the arcuate nucleus and their potential role in treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonistic modulation of NPY/AgRP and POMC neurons in the arcuate nucleus by noradrenalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and Physiological Actions of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (αR,8aS)-GSK1614343 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(αR,8aS)-GSK1614343 is a potent and selective antagonist of the Growth Hormone Secretagogue Receptor 1a (GHSR1a), also known as the ghrelin receptor.[1][2] GHSR1a is a G protein-coupled receptor (GPCR) that plays a crucial role in appetite stimulation, growth hormone release, and energy homeostasis.[3] As an antagonist, this compound blocks the constitutive activity of the receptor and the effects of its endogenous ligand, ghrelin. This document provides detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound, including radioligand binding, intracellular calcium mobilization, and inositol phosphate accumulation assays.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound at the GHSR1a receptor.
| Parameter | Value | Assay Type | Cell Line | Reference |
| pIC50 | 7.90 | Calcium Mobilization | Rat recombinant GHSR1a expressing cells | [2] |
| pIC50 | 8.4 | Not Specified | Not Specified | |
| pKb | 8.03 | [3H]-Inositol Phosphate Accumulation | Rat pituitary adenoma RC-4B/C cells | [2] |
| pKb | 8.06 | Not Specified | Human GHSR1a |
Signaling Pathway
The GHSR1a receptor primarily signals through the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). GHSR1a can also couple to Gαi/o and β-arrestin pathways.[4][5][6]
Experimental Protocols
Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the GHSR1a receptor.
Experimental Workflow:
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human GHSR1a receptor (e.g., CHO-K1 or HEK293T cells).
-
Competitor Ligand: this compound.
-
Assay Buffer: 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 2.5 mM EDTA, 0.4% BSA, pH 7.4.[7]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[7]
-
96-well Filter Plates: GF/C filters pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[7]
-
Scintillation Cocktail.
Procedure:
-
Membrane Preparation:
-
Culture GHSR1a-expressing cells to high density.
-
Harvest cells and homogenize in cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Add assay buffer.
-
Add serial dilutions of unlabeled this compound. For determining non-specific binding, use a high concentration of unlabeled ghrelin. For total binding, add only buffer.
-
Add a fixed concentration of [125I]-Ghrelin (typically at or below its Kd value).
-
Add the cell membrane preparation.
-
The final assay volume should be 200-250 µL.
-
-
Incubation:
-
Incubate the plate at 27°C or 30°C for 60 minutes with gentle agitation to reach equilibrium.[7]
-
-
Filtration and Washing:
-
Rapidly separate bound and free radioligand by vacuum filtration through the pre-soaked glass fiber filter plates.
-
Wash the filters multiple times with ice-cold wash buffer.[7]
-
-
Detection and Data Analysis:
-
Dry the filter mats.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay (FLIPR)
This functional assay measures the ability of this compound to inhibit ghrelin-induced increases in intracellular calcium concentration using a Fluorometric Imaging Plate Reader (FLIPR).
Experimental Workflow:
Materials:
-
Cells: U2-OS or RC-4B/C cells expressing rat GHSR1a.[2]
-
Agonist: Ghrelin.
-
Antagonist: this compound.
-
Calcium-sensitive dye: Fluo-4 AM or equivalent.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96-well black-wall, clear-bottom plates.
Procedure:
-
Cell Plating:
-
Seed GHSR1a-expressing cells into 96-well black-wall, clear-bottom plates and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
-
Compound Addition and FLIPR Reading:
-
Place the plate in the FLIPR instrument.
-
Add varying concentrations of this compound to the wells and incubate for a pre-determined time.
-
Add a fixed concentration of ghrelin (e.g., EC80) to stimulate the calcium response.
-
Measure the fluorescence intensity before and after the addition of the agonist.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the percent inhibition of the ghrelin response by this compound at each concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of this compound to inhibit ghrelin-induced accumulation of inositol phosphates, a downstream signaling event of Gαq activation.
Experimental Workflow:
Materials:
-
Cells: RC-4B/C cells endogenously expressing rat GHSR1a.[2]
-
Radiolabel: [3H]-myo-inositol.
-
Agonist: Ghrelin.
-
Antagonist: this compound.
-
Lithium Chloride (LiCl): To inhibit inositol monophosphatase.
-
Extraction Solution: Perchloric acid or other suitable solution.
-
Ion-exchange columns.
-
Scintillation Cocktail.
Procedure:
-
Cell Labeling:
-
Culture RC-4B/C cells in inositol-free medium supplemented with [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Compound Treatment:
-
Pre-incubate the labeled cells with assay buffer containing LiCl for 10-15 minutes.
-
Add varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of ghrelin for a defined period (e.g., 30-60 minutes).
-
-
Inositol Phosphate Extraction:
-
Terminate the reaction by adding an ice-cold extraction solution (e.g., perchloric acid).
-
Neutralize the extracts.
-
-
Purification and Detection:
-
Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography.
-
Elute the inositol phosphates and measure the radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the amount of [3H]-inositol phosphates accumulated in response to ghrelin in the presence and absence of this compound.
-
Determine the antagonist's potency, typically expressed as a pKb value, using the Schild equation.
-
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Pharmacological characterization of the ghrelin receptor antagonist, GSK1614343 in rat RC-4B/C cells natively expressing GHS type 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [125I-His9]-Ghrelin, a novel radioligand for localizing GHS orphan receptors in human and rat tissue; up-regulation of receptors with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (αR,8aS)-GSK1614343 Inositol Phosphate Accumulation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(αR,8aS)-GSK1614343 is a potent and selective antagonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] The GHS-R1a is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand ghrelin, primarily couples to the Gαq/11 signaling pathway.[3][4] This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3, a key second messenger, mobilizes intracellular calcium, triggering a cascade of downstream cellular responses.[4][6]
The inositol phosphate (IP) accumulation assay is a robust functional assay used to quantify the activity of Gq-coupled GPCRs by measuring the accumulation of total inositol phosphates or a stable downstream metabolite, inositol monophosphate (IP1).[7] This application note provides detailed protocols for characterizing the antagonistic activity of GSK1614343 on the GHS-R1a receptor using both traditional radiometric and modern HTRF-based inositol phosphate accumulation assays.
Initial searches did not yield evidence of direct interaction between this compound and GPR116. The protocols and data presented herein focus on the well-established activity of GSK1614343 as a GHS-R1a antagonist.
Data Presentation
The antagonistic potency of this compound at the rat GHS-R1a receptor has been determined using a [3H]-inositol phosphate accumulation assay. The key quantitative data is summarized in the table below.
| Compound | Parameter | Value | Species | Assay Type | Reference |
| This compound | pKB | 8.03 | Rat | [3H]-Inositol Phosphate Accumulation | [8] |
| This compound | KB (nM) | 9.33 | Rat | Calculated |
*The KB value was calculated from the pKB using the formula KB = 10^(-pKB)10^9.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.
Caption: GHS-R1a signaling pathway leading to inositol phosphate accumulation.
Caption: Generalized workflow for an inositol phosphate accumulation antagonist assay.
Experimental Protocols
Two primary methods for measuring inositol phosphate accumulation are detailed below. The first is the traditional radiometric assay, and the second is a more modern, non-radioactive HTRF-based method.
Protocol 1: [3H]-Inositol Phosphate Radiometric Assay
This protocol is based on the classical method for quantifying total inositol phosphate accumulation and is similar to the one used to generate the published data for GSK1614343.[8]
Materials:
-
Cells stably or transiently expressing the GHS-R1a receptor (e.g., HEK293, CHO cells).
-
Cell culture medium (e.g., DMEM/F12).
-
myo-[3H]-inositol.
-
Assay buffer (e.g., HBSS supplemented with 10 mM LiCl).
-
This compound.
-
Ghrelin (or another suitable GHS-R1a agonist).
-
Lysis buffer (e.g., ice-cold 0.5 M trichloroacetic acid (TCA)).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail and vials.
-
Multi-well plates (e.g., 24-well).
Procedure:
-
Cell Seeding and Labeling:
-
Seed GHS-R1a expressing cells into 24-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Replace the medium with fresh medium containing myo-[3H]-inositol (e.g., 1 µCi/mL) and incubate for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
-
Assay Pre-incubation:
-
Wash the cells twice with pre-warmed assay buffer without LiCl.
-
Add 450 µL of assay buffer containing 10 mM LiCl to each well and incubate for 15-30 minutes at 37°C. Lithium chloride is included to inhibit inositol monophosphatases, leading to the accumulation of IP1.[7]
-
-
Antagonist Treatment:
-
Prepare serial dilutions of GSK1614343 in assay buffer.
-
Add 50 µL of the GSK1614343 dilutions to the respective wells. For the control wells (agonist only), add 50 µL of assay buffer.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare the GHS-R1a agonist (ghrelin) at a concentration that elicits ~80% of the maximal response (EC80).
-
Add the agonist to all wells except the basal control.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and IP Extraction:
-
Terminate the stimulation by aspirating the assay buffer and adding ice-cold lysis buffer (e.g., 500 µL of 0.5 M TCA).
-
Incubate on ice for 30 minutes.
-
Collect the lysates.
-
-
Separation of Inositol Phosphates:
-
Neutralize the TCA in the lysates.
-
Load the neutralized lysates onto Dowex AG1-X8 columns.
-
Wash the columns to remove free [3H]-inositol.
-
Elute the total [3H]-inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
-
Quantification:
-
Add the eluate to the scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the radioactivity (counts per minute) against the concentration of GSK1614343.
-
Determine the IC50 value from the resulting inhibition curve.
-
Calculate the antagonist affinity constant (KB) using the Cheng-Prusoff equation or by Schild analysis.
-
Protocol 2: IP-One HTRF Assay
This protocol utilizes a commercially available kit (e.g., from Cisbio Bioassays) for a high-throughput, non-radioactive measurement of IP1 accumulation.[7][9]
Materials:
-
Cells stably or transiently expressing the GHS-R1a receptor.
-
Cell culture medium.
-
IP-One HTRF kit (containing stimulation buffer with LiCl, IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer).
-
This compound.
-
Ghrelin (or another suitable GHS-R1a agonist).
-
White, low-volume 384-well plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Harvest GHS-R1a expressing cells and resuspend them in the stimulation buffer provided in the kit to the desired concentration.
-
-
Assay Protocol:
-
Dispense the cell suspension into the wells of a 384-well plate (e.g., 10 µL/well).
-
Add the desired concentrations of GSK1614343 (e.g., 5 µL/well).
-
Incubate for 15-30 minutes at 37°C.
-
Add the GHS-R1a agonist (ghrelin) at an EC80 concentration (e.g., 5 µL/well).
-
Incubate for 30-60 minutes at 37°C to stimulate IP1 production.
-
-
Detection:
-
Add the IP1-d2 conjugate to all wells.
-
Add the anti-IP1 cryptate conjugate to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The amount of IP1 produced is inversely proportional to the HTRF signal.
-
Plot the HTRF ratio against the concentration of GSK1614343 to generate an inhibition curve.
-
Determine the IC50 value and calculate the antagonist affinity constant (KB).
-
Conclusion
The inositol phosphate accumulation assay is a highly effective method for characterizing the pharmacology of antagonists for Gq-coupled receptors like GHS-R1a. This compound has been shown to be a potent antagonist in this assay format. The choice between the radiometric and HTRF-based protocols will depend on laboratory capabilities, throughput requirements, and safety considerations, with the IP-One HTRF assay offering a more streamlined and non-radioactive alternative suitable for high-throughput screening.
References
- 1. news-medical.net [news-medical.net]
- 2. GSK1614343, a novel ghrelin receptor antagonist, produces an unexpected increase of food intake and body weight in rodents and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ghs-r1a.com [ghs-r1a.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 8. ovid.com [ovid.com]
- 9. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for In Vivo Rodent Studies of (αR,8aS)-GSK1614343, a GHS-R1a Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(αR,8aS)-GSK1614343 is a potent and selective antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1][2][3] Ghrelin, the endogenous ligand for GHS-R1a, is a multifaceted hormone primarily recognized for its roles in stimulating growth hormone secretion, increasing appetite, and promoting weight gain.[1] Consequently, GHS-R1a antagonists like GSK1614343 are valuable tools for investigating the physiological and pathophysiological roles of the ghrelin system in rodents. These investigations are particularly relevant to metabolic diseases, such as obesity and diabetes.
Interestingly, in vivo studies have revealed that GSK1614343, despite being a GHS-R1a antagonist, unexpectedly increases food intake and body weight in rodents.[1][4] This paradoxical effect is abolished in GHS-R1a null mice, confirming that the action is mediated through its target receptor.[1][5] This highlights the complexity of the ghrelin signaling pathway and suggests that GSK1614343 may be a biased antagonist or reveal novel aspects of GHS-R1a function.
These application notes provide a comprehensive framework for designing and executing in vivo studies in rodents to explore the effects of this compound. The protocols and guidelines herein are intended to serve as a foundation for researchers, which should be adapted to specific experimental goals and institutional animal care and use committee (IACUC) regulations.
Compound Profile
| Parameter | Description |
| Compound Name | This compound |
| Molecular Class | Small molecule hydrazide derivative |
| Mechanism of Action | Potent and selective competitive antagonist of the GHS-R1a (ghrelin) receptor.[2] |
| In Vitro Activity | Inhibits ghrelin-induced calcium response with a pIC50 of 7.90 in rat cells.[3] |
| Reported In Vivo Doses | 10 mg/kg and 30 mg/kg in rodents.[1][4] |
| Storage Conditions | Store at -20°C, protected from light. |
GHS-R1a Signaling Pathway
The GHS-R1a is a G-protein coupled receptor (GPCR) that, upon binding to its agonist ghrelin, can activate multiple intracellular signaling cascades. The canonical pathway involves coupling to Gαq/11, which activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, a key second messenger in many cellular processes. The receptor can also couple to other G-proteins, such as Gαi/o and Gα12/13, and recruit β-arrestins, leading to the activation of a diverse array of downstream effectors.[6][7][8][9]
GHS-R1a signaling pathway and the antagonistic action of this compound.
Experimental Protocols
Compound Formulation
Given that this compound is a small organic molecule, it is likely to have low aqueous solubility. A suitable vehicle is required for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300) or 400 (PEG400)
-
Tween 80 or Kolliphor® EL (Cremophor® EL)
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol (Example Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
In a sterile microcentrifuge tube, dissolve the weighed this compound powder in DMSO by vortexing. Gentle warming (37°C) may aid dissolution.
-
Add PEG300 and vortex thoroughly until a clear solution is obtained.
-
Add Tween 80 and vortex to mix.
-
Slowly add the sterile saline or PBS dropwise while continuously vortexing to prevent precipitation of the compound.
-
If the final solution is not clear, sonicate for 5-10 minutes.
-
Prepare the formulation fresh daily and protect it from light.
-
A vehicle-only control group should be included in all experiments.
Rodent Model Selection
The choice of rodent model will depend on the research question.
| Model | Rationale |
| Lean, Wild-Type Mice/Rats (e.g., C57BL/6, Sprague-Dawley) | To study the acute and chronic effects on food intake, body weight, and metabolism in a non-pathological state. |
| Diet-Induced Obesity (DIO) Mice/Rats | To investigate the effects in a model that mimics human obesity resulting from a high-fat diet. |
| Genetic Models of Obesity/Diabetes (e.g., ob/ob mice, db/db mice, Zucker rats) | To explore the compound's efficacy in the context of specific genetic mutations leading to metabolic dysregulation. |
| GHS-R1a Knockout Mice | As a crucial negative control to confirm that the observed effects are mediated through the intended target.[1] |
Administration of this compound
Oral gavage (PO) and intraperitoneal (IP) injection are common routes for administering small molecules to rodents.
a. Oral Gavage (PO)
Materials:
-
Formulated this compound
-
Animal scale
-
Appropriately sized oral gavage needles (flexible-tipped needles are recommended to minimize injury)
-
Syringes (1 mL or 3 mL)
Protocol:
-
Weigh the animal to calculate the precise administration volume (typically 5-10 mL/kg).
-
Gently restrain the animal, ensuring its head and body are in a straight line.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.
-
Slowly dispense the compound formulation.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
b. Intraperitoneal (IP) Injection
Materials:
-
Formulated this compound
-
Animal scale
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats) and syringes
-
70% ethanol
Protocol:
-
Weigh the animal to calculate the required injection volume (typically up to 10 mL/kg).
-
Position the animal to expose its abdomen, tilting the head downwards.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle.
-
Aspirate slightly to ensure the needle is not in a blood vessel or the bladder.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any adverse reactions.
In Vivo Study Design: Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound on metabolic parameters.
Workflow for a typical in vivo study of this compound in rodents.
Quantitative Data Summary
The following tables summarize key quantitative parameters for designing in vivo studies with this compound.
Table 1: Reported In Vivo Dosages and Effects of this compound in Rodents
| Species | Dose (mg/kg) | Administration Route | Key Findings | Reference |
| Rat | 10 | Not Specified | Did not antagonize ghrelin-induced food intake; unexpectedly stimulated food intake and body weight gain. | [1] |
| Mouse | 30 | Not Specified | Increased fat and lean mass; effects on food intake and body weight were abolished in GHS-R1a null mice. | [1] |
Table 2: Recommended Parameters for Administration in Rodents
| Parameter | Mouse | Rat |
| Oral Gavage (PO) | ||
| Needle Size | 18-20 gauge | 16-18 gauge |
| Max Volume | 10 mL/kg | 10 mL/kg |
| Intraperitoneal (IP) Injection | ||
| Needle Size | 25-27 gauge | 23-25 gauge |
| Max Volume | 10 mL/kg | 10 mL/kg |
Endpoint Measurements
A comprehensive in vivo study should include a variety of endpoint measurements to fully characterize the effects of this compound.
Behavioral and Physiological:
-
Daily food and water intake
-
Body weight measurements (daily or 2-3 times per week)
-
Body composition analysis (e.g., by NMR or DEXA)
-
Activity monitoring
Metabolic:
-
Fasting blood glucose and insulin levels
-
Glucose Tolerance Test (GTT)
-
Insulin Tolerance Test (ITT)
-
Plasma lipid profile (triglycerides, cholesterol)
Biochemical and Molecular:
-
Plasma levels of ghrelin (acylated and desacylated)
-
Hormone analysis (e.g., leptin, adiponectin)
-
Gene expression analysis in relevant tissues (e.g., hypothalamus, adipose tissue, liver) via qPCR or RNA-seq
-
Western blotting for key signaling proteins in relevant pathways
Histological:
-
Histological analysis of adipose tissue (adipocyte size)
-
Liver histology (to assess for steatosis)
-
Pancreatic islet histology
Conclusion
This compound is a critical pharmacological tool for elucidating the complex biology of the ghrelin system. The unexpected orexigenic effect of this GHS-R1a antagonist in rodents underscores the need for carefully designed in vivo studies. The protocols and guidelines provided here offer a starting point for researchers to investigate the metabolic and physiological consequences of GHS-R1a antagonism with this compound. Adherence to rigorous experimental design, appropriate animal model selection, and comprehensive endpoint analysis will be paramount in unraveling the intriguing pharmacology of this compound.
References
- 1. GSK1614343, a novel ghrelin receptor antagonist, produces an unexpected increase of food intake and body weight in rodents and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the ghrelin receptor antagonist, GSK1614343 in rat RC-4B/C cells natively expressing GHS type 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (αR,8aS)-GSK1614343 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of the ghrelin receptor antagonist, (αR,8aS)-GSK1614343, in various animal models based on available preclinical research. Detailed protocols for common administration routes are provided to facilitate experimental design and ensure procedural consistency.
Introduction
This compound is a potent and selective antagonist of the growth hormone secretagogue receptor type 1a (GHSR1a), also known as the ghrelin receptor.[1][2][3] It is a valuable tool for investigating the physiological roles of the ghrelin system.[4] In preclinical studies, GSK1614343 has been observed to have unexpected effects on food intake and body weight in rodents and dogs.[1][3] This document outlines the administration routes and corresponding protocols for the use of GSK1614343 in animal models.
Quantitative Data Summary
The following tables summarize the quantitative data related to the administration of this compound in different animal models as reported in the literature.
Table 1: Administration of this compound in Rats
| Administration Route | Dosage | Vehicle | Animal Strain | Observed Effects | Reference |
| Oral (p.o.) via gavage | 10 mg/kg | Glycine buffer solution (50 mM, pH 2.5) | Sprague-Dawley | Increased food intake and body weight gain. | [5] |
| Oral (p.o.) via gavage | 30 mg/kg | Glycine buffer solution (50 mM, pH 2.5) | Sprague-Dawley | Increased food intake and body weight gain. | [5] |
Table 2: Administration of this compound in Mice
| Administration Route | Dosage | Vehicle | Animal Strain | Observed Effects | Reference |
| Not Specified | 30 mg/kg | Not Specified | Ghsr null mice | Abolished increase in food intake and body weight. | [1][2][3] |
Table 3: Administration of this compound in Dogs
| Administration Route | Dosage | Vehicle | Animal Strain | Observed Effects | Reference |
| Not Specified | 10 mg/kg | Not Specified | Not Specified | Stimulated food intake and body weight gain. | [1][3] |
Experimental Protocols
The following are detailed protocols for the administration of this compound.
Oral Administration Protocol (Rat)
This protocol is based on the methodology reported for the oral administration of GSK1614343 in rats.[5]
Materials:
-
This compound
-
Glycine
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
Distilled water
-
Oral gavage needles (appropriate size for rats)
-
Syringes
-
Analytical balance
-
pH meter
-
Vortex mixer
Procedure:
-
Vehicle Preparation (50 mM Glycine Buffer, pH 2.5):
-
Dissolve the appropriate amount of glycine in distilled water to achieve a 50 mM concentration.
-
Adjust the pH of the solution to 2.5 using HCl or NaOH.
-
Filter sterilize the buffer if necessary.
-
-
GSK1614343 Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
Suspend or dissolve the compound in the prepared glycine buffer to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 200g rat with a 5 ml/kg administration volume, the concentration would be 2 mg/ml).
-
Vortex the solution thoroughly to ensure a uniform suspension. Prepare fresh daily.
-
-
Animal Handling and Administration:
-
Gently restrain the rat.
-
Measure the appropriate volume of the GSK1614343 suspension into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Generalized Subcutaneous (SC) Injection Protocol (Rodents)
While specific studies detailing subcutaneous administration of GSK1614343 were not identified, this generalized protocol can be adapted.
Materials:
-
This compound
-
Appropriate sterile vehicle (e.g., saline, PBS, or a specific buffer in which GSK1614343 is soluble and stable)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol swabs
Procedure:
-
GSK1614343 Solution Preparation:
-
Prepare a sterile solution or suspension of GSK1614343 in the chosen vehicle at the desired concentration.
-
Ensure the final formulation is suitable for subcutaneous injection (e.g., pH neutral, isotonic).
-
-
Animal Preparation and Injection:
-
Gently restrain the animal (mouse or rat).
-
Wipe the injection site (typically the loose skin over the back or flank) with a 70% ethanol swab and allow it to dry.
-
Pinch the skin to form a "tent."
-
Insert the needle at the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Monitor the animal for any adverse reactions.
-
Generalized Intravenous (IV) Injection Protocol (Rodents)
This is a generalized protocol for intravenous administration, typically via the tail vein in rodents. This procedure requires a high degree of technical skill.
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle suitable for intravenous injection (e.g., sterile saline)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
Restraining device for the animal
-
Heat lamp or warm water to dilate the tail veins
Procedure:
-
GSK1614343 Solution Preparation:
-
Prepare a sterile, pyrogen-free, and completely solubilized solution of GSK1614343 in the appropriate vehicle. The solution must be free of particulates.
-
-
Animal Preparation and Injection:
-
Place the animal in a restraining device.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Wipe the tail with a 70% ethanol swab.
-
Insert the needle into one of the lateral tail veins, with the bevel facing up.
-
Successful entry into the vein is often indicated by a small flash of blood in the needle hub.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply firm pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse effects.
-
Visualizations
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of the ghrelin receptor (GHSR1a) and the antagonistic action of this compound. Ghrelin binding to GHSR1a typically activates Gq proteins, leading to downstream signaling cascades. GSK1614343 blocks this activation.
Caption: Ghrelin receptor signaling and antagonism by GSK1614343.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vivo effects of this compound.
Caption: In vivo experimental workflow for GSK1614343.
References
- 1. urmc.rochester.edu [urmc.rochester.edu]
- 2. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK1614343, a novel ghrelin receptor antagonist, produces an unexpected increase of food intake and body weight in rodents and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. researchgate.net [researchgate.net]
Application of (αR,8aS)-GSK1614343 in Metabolic Research: A Tool for Investigating the Ghrelin System
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(αR,8aS)-GSK1614343 is a potent and selective antagonist of the growth hormone secretagogue receptor type 1a (GHSR1a), also known as the ghrelin receptor.[1] Ghrelin, a peptide primarily produced by the stomach, is the endogenous ligand for GHSR1a and is recognized as a key regulator of appetite, energy homeostasis, and growth hormone secretion.[1][2] As an antagonist, GSK1614343 is a valuable research tool for elucidating the complex physiological roles of the ghrelin signaling pathway.
Intriguingly, while ghrelin receptor antagonism would be expected to suppress appetite, preclinical studies have revealed that GSK1614343 exhibits a paradoxical orexigenic effect, leading to an increase in food intake and body weight in animal models.[1][2] This unexpected activity underscores the complexity of ghrelin receptor signaling and highlights the utility of GSK1614343 in exploring these nuanced regulatory mechanisms. This document provides detailed application notes and experimental protocols for the use of this compound in metabolic research, with a focus on its application in studying appetite, body composition, and related cellular signaling pathways.
Mechanism of Action
This compound acts as a competitive antagonist at the GHSR1a. In vitro studies have demonstrated its ability to inhibit ghrelin-induced intracellular signaling cascades, such as calcium mobilization and inositol phosphate turnover.[3] The unexpected in vivo orexigenic effects are, however, also mediated through the GHSR1a, as they are absent in GHSR knockout mice.[1][2] This suggests that GSK1614343 may reveal biased agonism or interaction with other signaling partners at the receptor level, making it a unique tool for dissecting the multifaceted nature of ghrelin receptor function.
Data Presentation
In Vitro Activity of this compound
| Assay Type | Cell Line | Receptor | Parameter | Value | Reference |
| Calcium Mobilization | U2-OS | Rat recombinant GHS1a | pIC50 | 7.90 | [3] |
| Inositol Phosphate Turnover | RC-4B/C | Rat endogenous GHS1a | pKB | 8.03 | [3] |
In Vivo Effects of this compound in Rodents
| Animal Model | Administration | Dose | Observation | % Change (vs. Vehicle) | Reference |
| Rat | Chronic | 10 mg/kg | Cumulative Food Intake (Day 7) | ~ +15% | [1][4] |
| Rat | Chronic | 10 mg/kg | Body Weight Gain (Day 7) | ~ +5% | [1][4] |
| Rat | Chronic | 10 mg/kg | Hypothalamic POMC mRNA | ~ -25% | [1][4] |
| Wild-type Mouse | Subchronic | 30 mg/kg | Fat Mass Gain | Increased | [1][2] |
| Wild-type Mouse | Subchronic | 30 mg/kg | Lean Mass Gain | Increased | [1][2] |
| Ghsr null Mouse | Subchronic | 30 mg/kg | Food Intake & Body Weight | No significant change | [1][2] |
Experimental Protocols
In Vitro Characterization of GHSR1a Antagonism
a) Intracellular Calcium Mobilization Assay (FLIPR)
This protocol is for determining the potency of GSK1614343 to inhibit ghrelin-induced calcium mobilization in cells expressing GHSR1a.
-
Cell Culture:
-
Culture U2-OS cells stably expressing the rat GHSR1a in appropriate media (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Seed cells into 96-well or 384-well black-walled, clear-bottom microplates at a density to achieve 80-90% confluency on the day of the assay.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Procedure:
-
Prepare a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C.
-
During incubation, prepare serial dilutions of this compound and a fixed concentration of ghrelin (e.g., EC₈₀) in the assay buffer.
-
After incubation, place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR).
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Add the ghrelin solution to stimulate the cells and measure the fluorescence signal over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ and subsequently the pIC₅₀.
-
b) [³H]-Inositol Phosphate (IP) Accumulation Assay
This protocol measures the ability of GSK1614343 to competitively antagonize ghrelin-stimulated IP accumulation.
-
Cell Labeling:
-
Culture RC-4B/C cells (endogenously expressing rat GHSR1a) to near confluency.
-
Incubate the cells overnight in inositol-free medium containing [³H]-myo-inositol (e.g., 1 µCi/mL) to label the cellular phosphoinositide pools.
-
-
Assay Procedure:
-
Wash the labeled cells with a suitable buffer (e.g., HBSS).
-
Pre-incubate the cells with a buffer containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Add serial dilutions of this compound and incubate for a further 15-30 minutes.
-
Stimulate the cells with a fixed concentration of ghrelin (e.g., EC₅₀) for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a cold acid solution (e.g., perchloric acid).
-
-
IP Extraction and Quantification:
-
Separate the total [³H]-inositol phosphates from free [³H]-inositol using anion-exchange chromatography columns.
-
Elute the [³H]-IPs and quantify the radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the fold-over-basal stimulation for each condition.
-
Plot the ghrelin dose-response curve in the presence of different concentrations of GSK1614343.
-
Perform a Schild analysis to determine the pKB value for GSK1614343.
-
In Vivo Assessment of Metabolic Effects
a) Animal Models and Drug Administration
-
Animals: Male Sprague-Dawley rats or C57BL/6J mice are commonly used. For mechanism-of-action studies, Ghsr null mice and wild-type littermates are required.
-
Housing: House animals individually in a temperature- and light-controlled environment with ad libitum access to food and water, unless otherwise specified.
-
Drug Formulation: this compound can be formulated for oral gavage or intraperitoneal injection. A common vehicle is a suspension in 0.5% methylcellulose in water.
-
Administration: Administer the vehicle or GSK1614343 at the desired dose (e.g., 10-30 mg/kg) once daily. For acute studies, administration occurs shortly before the measurement period. For chronic studies, administration occurs at the same time each day for the duration of the study.
b) Measurement of Food Intake and Body Weight
-
Procedure:
-
Measure the body weight of each animal daily, prior to drug administration.
-
Provide a pre-weighed amount of food in the food hopper.
-
After 24 hours, weigh the remaining food and any spillage to calculate the daily food intake.
-
Automated systems can also be used for continuous monitoring of feeding behavior.
-
c) Body Composition Analysis (NMR)
-
Instrumentation: A benchtop NMR analyzer (e.g., Bruker Minispec) is used for rapid and non-invasive measurement of fat mass, lean mass, and free fluid.[1]
-
Procedure:
-
The conscious animal is placed in a restraining tube.
-
The tube is inserted into the NMR instrument.
-
The measurement process typically takes less than 2 minutes per animal.
-
Record the values for fat mass, lean mass, and total body water.
-
This can be performed at baseline and at various time points throughout the study to monitor changes in body composition.
-
d) Hypothalamic Gene Expression Analysis (qPCR)
-
Tissue Collection:
-
At the end of the study, euthanize the animals and rapidly dissect the hypothalamus.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until RNA extraction.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the hypothalamic tissue using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the target gene (e.g., pro-opiomelanocortin, POMC) and a reference gene (e.g., GAPDH, β-actin).
-
Use a SYBR Green or probe-based qPCR master mix.
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing the treatment group to the vehicle control group.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mmpc.org [mmpc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacological characterization of the ghrelin receptor antagonist, GSK1614343 in rat RC-4B/C cells natively expressing GHS type 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK1614343, a novel ghrelin receptor antagonist, produces an unexpected increase of food intake and body weight in rodents and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating GHSR1a Function with (αR,8aS)-GSK1614343
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (αR,8aS)-GSK1614343, a potent and selective antagonist of the Growth Hormone Secretagogue Receptor 1a (GHSR1a), for the investigation of ghrelin signaling and receptor function. This document includes detailed experimental protocols and summaries of key quantitative data to facilitate its use as a research tool.
Introduction to this compound
This compound is a small molecule antagonist of the GHSR1a, the receptor for the orexigenic hormone ghrelin.[1] It has been characterized as a potent competitive antagonist with no partial agonist properties.[2] The GHSR1a is a G-protein coupled receptor (GPCR) that exhibits high constitutive activity, meaning it can signal even in the absence of its endogenous ligand, ghrelin. This constitutive activity is implicated in maintaining baseline appetite and metabolic functions.
GSK1614343 has been instrumental in elucidating the complex roles of the ghrelin system. While it effectively inhibits ghrelin-stimulated growth hormone secretion, it has also demonstrated unexpected orexigenic (appetite-stimulating) effects and led to weight gain in animal models. This paradoxical effect, which is abolished in GHSR null mice, suggests a more complex regulation of the ghrelin system than previously understood and highlights the utility of GSK1614343 in exploring these nuances.
Quantitative Data Summary
The following tables summarize the in vitro potency and binding affinity of this compound at the rat GHSR1a. These values are crucial for designing and interpreting experiments.
Table 1: Functional Potency of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| pIC50 | 7.90 | U2-OS (recombinant rat GHSR1a) | Calcium Mobilization (FLIPR) | [3] |
| pKB | 8.03 | RC-4B/C (endogenous rat GHSR1a) | [3H]-Inositol Phosphate Accumulation | [3] |
Table 2: Comparative Antagonist Activity
| Compound | pKB Value | Cell Line | Assay | Reference |
| This compound | 8.03 | RC-4B/C | [3H]-Inositol Phosphate Accumulation | [3] |
| YIL-781 | 7.54 | RC-4B/C | [3H]-Inositol Phosphate Accumulation | [3] |
Signaling Pathways of GHSR1a
Activation of GHSR1a by ghrelin initiates a cascade of intracellular signaling events through various G-protein and G-protein-independent pathways. Understanding these pathways is essential for contextualizing the effects of antagonists like GSK1614343.
Experimental Workflows
The following diagram illustrates a typical experimental workflow for characterizing the antagonist properties of a compound like this compound at the GHSR1a.
Detailed Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize the function of this compound at the GHSR1a. These protocols are based on methodologies reported in the primary literature.[3]
Protocol 1: Intracellular Calcium Mobilization Assay (FLIPR)
This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, a hallmark of Gαq/11 pathway activation.
Materials:
-
Cell Line: U2-OS cells transiently transduced with a baculovirus containing the rat GHSR1a receptor cDNA or RC-4B/C cells endogenously expressing the receptor.
-
Reagents:
-
Rat ghrelin (agonist)
-
This compound (antagonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (to prevent dye leakage)
-
-
Equipment:
-
Fluorometric Imaging Plate Reader (FLIPR)
-
384-well black-walled, clear-bottom microplates
-
Cell culture incubator
-
Procedure:
-
Cell Plating:
-
Seed the GHSR1a-expressing cells into 384-well microplates at an appropriate density and allow them to adhere and grow overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of rat ghrelin at a concentration that elicits a maximal or near-maximal response (e.g., EC80).
-
-
FLIPR Assay:
-
Place the dye-loaded cell plate into the FLIPR instrument.
-
Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15 minutes) to allow for receptor binding.
-
Add the ghrelin solution to all wells to stimulate the receptor.
-
Measure the fluorescence intensity over time to monitor changes in intracellular calcium.
-
-
Data Analysis:
-
Determine the inhibitory effect of this compound on the ghrelin-induced calcium response.
-
Plot the percentage of inhibition against the concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the pIC50 value.
-
Protocol 2: [3H]-Inositol Phosphate (IP) Accumulation Assay
This assay provides a measure of the total Gαq/11 pathway activation by quantifying the accumulation of inositol phosphates, the downstream products of phospholipase C (PLC) activity.
Materials:
-
Cell Line: RC-4B/C cells endogenously expressing rat GHSR1a.
-
Reagents:
-
myo-[3H]-inositol
-
Inositol-free culture medium
-
Rat ghrelin (agonist)
-
This compound (antagonist)
-
Lithium chloride (LiCl) solution (to inhibit IP degradation)
-
Perchloric acid
-
Dowex anion-exchange resin
-
-
Equipment:
-
24-well cell culture plates
-
Scintillation counter
-
Scintillation vials and cocktail
-
Procedure:
-
Cell Seeding and Labeling:
-
Seed RC-4B/C cells into 24-well plates.
-
The following day, replace the medium with inositol-free medium containing myo-[3H]-inositol and incubate for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Compound Treatment:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with different concentrations of this compound in assay buffer containing LiCl for a specified time.
-
Add rat ghrelin to stimulate the cells and incubate for 30-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Incubate on ice for 30 minutes.
-
Neutralize the extracts.
-
-
Separation of Inositol Phosphates:
-
Apply the neutralized extracts to columns containing Dowex anion-exchange resin to separate the inositol phosphates from free inositol.
-
Elute the inositol phosphates.
-
-
Quantification:
-
Add the eluate to scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the inhibitory effect of this compound on ghrelin-stimulated [3H]-IP accumulation.
-
Calculate the pKB value using the Schild equation to determine the antagonist's affinity.
-
Protocol 3: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing GHSR1a (e.g., CHO-K1 or HEK293T cells).
-
Reagents:
-
Radiolabeled ligand (e.g., [125I]-Ghrelin)
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 2.5 mM EDTA, 0.4% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
-
Equipment:
-
96-well filter plates with glass fiber filters (pre-soaked in polyethyleneimine)
-
Vacuum filtration manifold
-
Scintillation counter or gamma counter
-
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing GHSR1a.
-
Homogenize the cells in a cold lysis buffer and pellet the membranes by centrifugation.
-
Wash and resuspend the membrane pellet in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, serial dilutions of this compound, a fixed concentration of the radiolabeled ligand, and the cell membrane preparation.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 27-30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of the wells through the pre-soaked glass fiber filter plates using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Quantification:
-
Dry the filters and measure the radioactivity of the bound ligand using a scintillation or gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound and fit the data to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
References
Application Notes and Protocols for Cell-Based Screening of (αR,8aS)-GSK1614343 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(αR,8aS)-GSK1614343 is a potent and selective antagonist of the growth hormone secretagogue receptor type 1a (GHSR1a), a G-protein coupled receptor (GPCR) that plays a crucial role in appetite, metabolism, and growth hormone release. The endogenous ligand for GHSR1a is ghrelin. Antagonism of this receptor is a therapeutic strategy for metabolic disorders. This document provides detailed protocols for cell-based assays to screen and characterize the activity of this compound and other potential GHSR1a antagonists.
GHSR1a Signaling Pathway
GHSR1a is primarily coupled to the Gαq/11 subunit of the heterotrimeric G-protein. Upon activation by an agonist like ghrelin, Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This increase in cytosolic Ca2+ is a key second messenger that can be measured to determine receptor activation.
Caption: GHSR1a signaling pathway initiated by agonist binding.
Quantitative Data Summary
The inhibitory activity of this compound on GHSR1a has been quantified in various cell-based assays. The following table summarizes the reported potency values.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Intracellular Calcium Mobilization (FLIPR) | U2-OS cells with recombinant rat GHSR1a | pIC50 | 7.90 | [1] |
| This compound | [3H]-Inositol Phosphate Accumulation | Rat pituitary RC-4B/C cells (endogenous GHSR1a) | pKB | 8.03 | [1] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). pKB is the negative logarithm of the dissociation constant (KB) of an antagonist. Higher values indicate greater potency.
Experimental Protocols
Two primary cell-based assays are recommended for screening and characterizing this compound and other GHSR1a antagonists: an intracellular calcium mobilization assay and an inositol phosphate accumulation assay.
Intracellular Calcium Mobilization Assay (FLIPR)
This assay measures the transient increase in intracellular calcium concentration upon GHSR1a activation. It is a high-throughput method suitable for primary screening.
Experimental Workflow:
Caption: Workflow for a calcium mobilization antagonist assay.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture cells stably or transiently expressing GHSR1a (e.g., HEK293, CHO, or U2-OS cells) in appropriate media.
-
Seed cells into black-walled, clear-bottom 96- or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5) according to the manufacturer's instructions. An organic anion transport inhibitor, such as probenecid, may be included to prevent dye leakage.
-
Remove the cell culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature, protected from light.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound or other test antagonists in an appropriate assay buffer.
-
Prepare a solution of ghrelin agonist at a concentration that elicits a submaximal response (typically EC80).
-
Place the cell plate and the compound plates into the Fluorometric Imaging Plate Reader (FLIPR).
-
The instrument will first add the antagonist solutions to the cell plate and incubate for a predefined period (e.g., 15-30 minutes).
-
Subsequently, the instrument will add the ghrelin agonist solution to all wells and immediately begin measuring fluorescence intensity kinetically.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data to controls (vehicle and maximal agonist response).
-
Plot the normalized response as a function of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Inositol Phosphate (IP) Accumulation Assay
This assay provides a more direct measure of Gαq/11 pathway activation by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. This is often considered a more robust assay than calcium mobilization.
Detailed Methodology:
-
Cell Culture and Plating:
-
Follow the same cell culture and plating procedures as for the calcium mobilization assay, using an appropriate cell line (e.g., rat pituitary RC-4B/C cells with endogenous GHSR1a, or a recombinant cell line).
-
-
Cell Stimulation:
-
On the day of the assay, remove the culture medium.
-
Wash the cells once with a stimulation buffer.
-
Add stimulation buffer containing lithium chloride (LiCl) to each well. LiCl inhibits inositol monophosphatase, leading to the accumulation of IP1.
-
Add serial dilutions of this compound or other test antagonists and incubate for a specified time (e.g., 30 minutes).
-
Add a fixed concentration of ghrelin agonist (e.g., EC80) and incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and IP1 Detection:
-
Lyse the cells by adding the lysis buffer provided in a commercial IP1 detection kit (e.g., HTRF-based IP-One assay).
-
Follow the kit manufacturer's protocol to add the detection reagents (e.g., IP1-d2 and anti-IP1-cryptate). These reagents are part of a competitive immunoassay.
-
-
Data Acquisition and Analysis:
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 1 hour to overnight).
-
Read the plate on a microplate reader compatible with the detection technology (e.g., an HTRF-compatible reader).
-
The signal is inversely proportional to the amount of IP1 produced.
-
Generate a standard curve using known concentrations of IP1.
-
Calculate the concentration of IP1 in each well based on the standard curve.
-
Plot the IP1 concentration as a function of the antagonist concentration and fit the data to determine the IC50 value. The Schild method can be used to determine the antagonist's KB value.
-
Conclusion
The cell-based assays described provide robust and reliable methods for screening and characterizing the activity of this compound and other GHSR1a antagonists. The choice of assay will depend on the specific research needs, with the FLIPR-based calcium mobilization assay being well-suited for high-throughput screening and the inositol phosphate accumulation assay offering a more direct and robust measure of Gαq/11 pathway activation for lead characterization.
References
Troubleshooting & Optimization
Troubleshooting (αR,8aS)-GSK1614343 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with (αR,8aS)-GSK1614343.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the growth hormone secretagogue receptor type 1a (GHSR1a). The ghrelin receptor is involved in a variety of physiological processes, including appetite regulation, growth hormone release, and metabolism. By blocking the binding of ghrelin to GHSR1a, this compound can be used to investigate the roles of this signaling pathway in various biological systems.
Q2: What are the known solubility characteristics of this compound?
This compound is characterized by high solubility in organic solvents such as dimethyl sulfoxide (DMSO) and poor solubility in aqueous solutions. This can present challenges when preparing solutions for in vitro and in vivo experiments.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in anhydrous, high-purity DMSO. A concentration of up to 100 mg/mL has been reported, though achieving this may require sonication. For most applications, a 10 mM or 50 mM stock solution is a practical starting point.
Q4: How should I store stock solutions of this compound?
Stock solutions in DMSO should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO. Studies have shown that many compounds in DMSO are stable for extended periods when stored properly.
Q5: My this compound precipitated when I diluted the DMSO stock in my aqueous buffer. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs because the compound is poorly soluble in the aqueous environment. To mitigate this, add the DMSO stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring. Pre-warming the aqueous buffer to 37°C can also help. It is crucial to keep the final DMSO concentration in your working solution as low as possible (ideally ≤ 0.5%) to avoid solvent-induced artifacts in your experiments.
Data Presentation: Solubility of this compound
The following table summarizes the available solubility data for this compound. Please note that aqueous solubility can be highly dependent on the specific buffer composition and pH.
| Solvent/Buffer | Concentration | Method/Notes |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (205.15 mM)[1] | Requires sonication. Use of anhydrous, high-purity DMSO is critical as hygroscopic DMSO can negatively impact solubility.[1] |
| Aqueous Solutions | ||
| Phosphate-Buffered Saline (PBS), pH 7.4 | Sparingly soluble | Quantitative data is not readily available. Precipitation is likely at micromolar concentrations without the use of co-solvents or other formulation strategies. |
| Cell Culture Media (e.g., DMEM, RPMI) | Sparingly soluble | Solubility can be influenced by the presence of serum proteins, which may help to keep the compound in solution to some extent. However, precipitation is still a risk at higher concentrations. |
Troubleshooting Guide for this compound Solubility Issues
This guide addresses common problems encountered when working with this compound and provides step-by-step solutions.
Issue 1: The compound will not dissolve in DMSO.
-
Possible Cause: Insufficient solvent volume or presence of moisture in the DMSO.
-
Solution:
-
Ensure you are using a sufficient volume of DMSO to achieve the desired concentration.
-
Use fresh, anhydrous, high-purity DMSO.
-
Employ physical methods to aid dissolution:
-
Vortexing: Vortex the solution vigorously for 2-5 minutes.
-
Sonication: Place the vial in an ultrasonic water bath for 10-15 minutes.
-
Gentle Warming: Briefly warm the solution to 37°C. Avoid prolonged heating to prevent compound degradation.
-
-
Issue 2: A precipitate forms immediately upon dilution of the DMSO stock into an aqueous buffer.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer.
-
Solution:
-
Decrease the final concentration: Attempt to use a lower final concentration of the compound in your experiment.
-
Optimize the dilution method:
-
Add the DMSO stock solution to the aqueous buffer in a dropwise manner while continuously and vigorously mixing.
-
Ensure the final concentration of DMSO is as low as possible and consistent across all experimental conditions.
-
-
Adjust the pH: Since this compound is a weakly basic compound, its solubility may increase in more acidic conditions. If your experimental system allows, try lowering the pH of your aqueous buffer.
-
Issue 3: The solution is initially clear but a precipitate forms over time.
-
Possible Cause: The compound is in a metastable supersaturated state and is slowly precipitating out of solution.
-
Solution:
-
Prepare fresh solutions: Prepare your working solutions immediately before use. Do not store dilute aqueous solutions.
-
Consider formulation aids: For in vivo studies or complex in vitro models, consider using formulation vehicles that can improve solubility, such as:
-
Co-solvents: A mixture of solvents (e.g., DMSO and PEG300) can sometimes improve solubility.
-
Surfactants: Low concentrations of surfactants like Tween 80 can help to maintain the compound in solution.
-
Cyclodextrins: These can encapsulate poorly soluble drugs and increase their aqueous solubility.
-
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM solution, you would need 4.87 mg (Molecular Weight = 487.44 g/mol ).
-
Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.
-
Dissolve:
-
Vortex the solution for 2-5 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes.
-
If necessary, gently warm the solution to 37°C for a short period.
-
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay
This assay provides a rapid assessment of the solubility of a compound when diluted from a DMSO stock into an aqueous buffer.
-
Prepare a serial dilution of the this compound DMSO stock solution in a 96-well plate.
-
Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept constant (e.g., 1%).
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measure turbidity using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm). An increase in turbidity indicates precipitation.
-
Determine the kinetic solubility limit as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 3: Thermodynamic Solubility Assay
This assay determines the equilibrium solubility of the compound in a given solvent.
-
Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest.
-
Equilibrate the suspension by shaking or rotating it at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Visualizations
Caption: A workflow for troubleshooting solubility issues with this compound.
Caption: Simplified signaling pathway of the ghrelin receptor (GHSR1a) and the inhibitory action of this compound.
References
Optimizing (αR,8aS)-GSK1614343 concentration for in vitro studies
Welcome to the Technical Support Center for (αR,8aS)-GSK1614343 . This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of this compound in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1][2][3] It functions as a competitive antagonist, meaning it binds to the receptor at the same site as the endogenous ligand, ghrelin, and blocks its action without demonstrating intrinsic agonist or inverse agonist activity.[1][3]
Q2: What are the recommended in vitro assays to characterize the antagonist activity of GSK1614343?
A2: The most common in vitro functional assays for characterizing GSK1614343 are intracellular calcium mobilization assays (often using FLIPR technology) and inositol (B14025) phosphate (B84403) (IP) turnover measurements.[1] The GHS-R1a receptor primarily couples through the Gαq/11 pathway, which, upon activation, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium levels.[4][5]
Q3: What kind of potency values (pIC50, pKB) can I expect for GSK1614343?
A3: In studies using rat recombinant GHS-R1a receptors, GSK1614343 inhibited the ghrelin-induced calcium response with a pIC50 value of 7.90.[1][2] In assays where equilibrium conditions are met, such as [3H]-IP accumulation assays with cells endogenously expressing the receptor, it has demonstrated a pKB value of 8.03.[1]
Q4: How should I prepare and store GSK1614343 stock solutions?
A4: GSK1614343 powder can be stored at -20°C for up to three years. For in vitro studies, it is typically dissolved in a solvent like DMSO to create a stock solution. These solvent-based stock solutions should be stored at -80°C for up to one year.[6]
Q5: Does GSK1614343 have any unexpected in vivo effects that might be relevant to my research?
A5: Yes, researchers should be aware that while GSK1614343 acts as a ghrelin receptor antagonist for growth hormone secretion, it has been observed to paradoxically increase food intake and body weight in rodents and dogs.[3][7] This orexigenic effect is mediated by the GHS-R1a receptor.[3]
Troubleshooting Guide
Q: My dose-response curve for ghrelin in the presence of GSK1614343 looks non-competitive in my calcium flux assay, with a depressed maximal response. Is this expected?
A: Yes, this is a known phenomenon for this compound in rapid kinetic assays like calcium mobilization (e.g., FLIPR). This effect is described as a "hemi-equilibria phenomenon".[1][5] It occurs when the antagonist (GSK1614343) dissociates from the receptor slowly, and the assay reading is taken before a full equilibrium can be established between the agonist (ghrelin), the antagonist, and the receptor.[8][9][10] This can give the appearance of non-surmountable or non-competitive antagonism.[5]
To address this:
-
Confirm with an Equilibrium Assay: Use an assay with a longer incubation time that allows for equilibrium to be reached, such as an inositol phosphate ([3H]-IP) accumulation assay. In these assays, GSK1614343 behaves as a competitive antagonist.[1][11]
-
Increase Pre-incubation Time: While it may not fully resolve the issue in a rapid kinetic assay, extending the pre-incubation time of the cells with GSK1614343 before adding ghrelin may help the system move closer to equilibrium.
Q: I am not seeing any antagonist effect at the expected concentrations. What could be the issue?
A: Several factors could be at play:
-
Compound Solubility: Ensure that your final concentration of GSK1614343 in the assay buffer is below its solubility limit. If the compound precipitates, its effective concentration will be much lower than intended. Check the final DMSO concentration in your assay medium; it should typically be kept low (e.g., <0.5%) to avoid solvent effects and precipitation.
-
Cellular Health and Receptor Expression: Verify the viability of your cells and the expression level of GHS-R1a. Low receptor expression can lead to a reduced assay window and make it difficult to observe antagonism.
-
Agonist Concentration: You may be using a concentration of ghrelin that is too high (e.g., a maximal or supra-maximal concentration). This can make it difficult for a competitive antagonist to shift the dose-response curve. Try using a ghrelin concentration that produces approximately 80% of the maximal response (EC80).
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Type | Cell System | Notes | Reference |
| pIC50 | 7.90 | Intracellular Calcium Mobilization (FLIPR) | U2-OS cells with rat recombinant GHS-R1a | Measures inhibition of ghrelin-induced response. | [1][2] |
| pKB | 8.03 | [3H]-Inositol Phosphate Accumulation | Rat pituitary adenoma cells (RC-4B/C) | Equilibrium assay, confirms competitive antagonism. | [1] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is designed to measure the ability of GSK1614343 to inhibit ghrelin-induced calcium flux in cells expressing GHS-R1a.
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Cell Preparation:
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Seed cells expressing GHS-R1a (e.g., HEK293 or U2-OS transfectants) into 96-well or 384-well black-walled, clear-bottom microplates.
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Culture overnight to allow for adherence.
-
-
Dye Loading:
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Aspirate the culture medium.
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Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) according to the manufacturer's instructions.
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Incubate for the recommended time (e.g., 60 minutes) at 37°C.
-
-
Compound Pre-incubation:
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Prepare serial dilutions of GSK1614343 in the assay buffer.
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Wash the cells gently with assay buffer to remove excess dye.
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Add the GSK1614343 dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) wells.
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Incubate for a defined period (e.g., 20-30 minutes) at room temperature.[12]
-
-
Agonist Stimulation and Measurement:
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Prepare a solution of ghrelin at a concentration that will yield an EC80 response.
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Place the plate in a fluorometric imaging plate reader (FLIPR).
-
Measure baseline fluorescence for a short period (e.g., 10-20 seconds).
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Add the ghrelin solution to all wells simultaneously using the instrument's injection system.
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Immediately begin measuring the change in fluorescence over time (e.g., for 90-180 seconds).
-
-
Data Analysis:
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Calculate the antagonist's effect by determining the percentage inhibition of the ghrelin response.
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Plot the percent inhibition against the logarithm of the GSK1614343 concentration and fit the data to a four-parameter logistic equation to determine the IC50, from which the pIC50 can be calculated.
-
Protocol 2: [3H]-Inositol Phosphate (IP) Accumulation Assay
This equilibrium-based assay confirms competitive antagonism by measuring a downstream signaling product after a longer incubation period.
-
Cell Preparation and Labeling:
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Seed GHS-R1a expressing cells in multi-well plates (e.g., 24-well).
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Incubate the cells for 18-24 hours with a medium containing [3H]-myo-inositol to label the cellular phosphoinositide pools.
-
-
Compound Incubation:
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Wash the cells with a serum-free medium.
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Add assay buffer (e.g., HBSS containing 10 mM LiCl to inhibit inositol monophosphatase) to the wells.
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Add serial dilutions of GSK1614343 or vehicle control.
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Add ghrelin at various concentrations to generate a full dose-response curve in the presence of each fixed concentration of the antagonist.
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Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Stop the reaction by aspirating the medium and adding a cold acid solution (e.g., 0.5 M perchloric acid).
-
Incubate on ice (e.g., 30 minutes) to allow for cell lysis and extraction.
-
-
Purification and Quantification:
-
Neutralize the acid extracts.
-
Isolate the total [3H]-IPs using anion-exchange chromatography columns.
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Quantify the amount of [3H]-IPs using liquid scintillation counting.
-
-
Data Analysis:
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Plot the ghrelin dose-response curves in the absence and presence of different concentrations of GSK1614343.
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Perform a Schild analysis on the rightward shifts of the dose-response curves to determine the pA2 or pKB value, which provides a measure of the antagonist's affinity under equilibrium conditions.
-
Visualizations
Caption: Canonical GHS-R1a signaling pathway via Gαq/11 activation.
Caption: Workflow for in vitro characterization of GSK1614343.
Caption: Troubleshooting logic for the hemi-equilibrium phenomenon.
References
- 1. Pharmacological characterization of the ghrelin receptor antagonist, GSK1614343 in rat RC-4B/C cells natively expressing GHS type 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK1614343, a novel ghrelin receptor antagonist, produces an unexpected increase of food intake and body weight in rodents and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ghs-r1a.com [ghs-r1a.com]
- 5. ovid.com [ovid.com]
- 6. GSK1614343 | TargetMol [targetmol.com]
- 7. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Label-Free Kinetics: Exploiting Functional Hemi-Equilibrium to Derive Rate Constants for Muscarinic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Equilibrium Assays Are Required to Accurately Characterize the Activity Profiles of Drugs Modulating Gq-Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.unipd.it [research.unipd.it]
Technical Support Center: Interpreting Unexpected Orexigenic Results of GSK1614343
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected orexigenic (appetite-stimulating) effects with GSK1614343, a ghrelin receptor (GHSR1a) antagonist.
Frequently Asked Questions (FAQs)
Q1: My experiment shows that GSK1614343, a ghrelin receptor antagonist, is increasing food intake and body weight. Is this a known effect?
A1: Yes, this is a documented, albeit unexpected, effect. Studies have shown that GSK1614343 can lead to an increase in food intake and body weight in preclinical models, including rats and dogs.[1][2] This paradoxical effect is believed to be mediated through the ghrelin receptor (GHSR1a), as the orexigenic and weight-gain effects were absent in mice lacking the GHSR1a gene (Ghsr null mice).[1][2]
Q2: What is the proposed mechanism for the unexpected orexigenic effect of GSK1614343?
A2: The leading hypothesis is that chronic administration of GSK1614343 selectively reduces the messenger RNA (mRNA) levels of pro-opiomelanocortin (POMC) in the hypothalamus.[1][2] POMC is a precursor protein that is cleaved to produce anorexigenic (appetite-suppressing) neuropeptides, such as α-melanocyte-stimulating hormone (α-MSH). A reduction in POMC would lead to decreased α-MSH signaling, thereby disinhibiting appetite and promoting food intake.
Q3: Does GSK1614343 affect other appetite-regulating neuropeptides?
A3: The primary reported effect is on POMC.[1][2] While ghrelin is known to stimulate the orexigenic neuropeptides Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), the direct effect of GSK1614343 on these neuropeptides has not been as clearly elucidated in the context of its paradoxical orexigenic effects. The focus of the reported mechanism remains the downregulation of the anorexigenic POMC pathway.
Q4: I am not observing the orexigenic effect of GSK1614343 in my study. What could be the reason?
A4: Several factors could contribute to this discrepancy:
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Animal Model: The effect has been documented in rats and dogs.[1][2] Species-specific differences in metabolism or receptor pharmacology could play a role.
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Dose and Administration Route: Ensure the correct dose and route of administration are being used. The published studies reporting orexigenic effects used oral administration of 10 mg/kg in rats and dogs, and 30 mg/kg in mice.[1][2]
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Duration of Treatment: The reduction in POMC mRNA was observed after chronic treatment.[1][2] Acute administration may not produce the same effect.
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Diet and Housing Conditions: The composition of the diet and the housing conditions of the animals can significantly influence feeding behavior and may interact with the effects of the compound.
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Compound Stability and Formulation: Verify the integrity and proper formulation of your GSK1614343 compound.
Q5: Are there any known off-target effects of GSK1614343 that could explain the increase in appetite?
A5: The fact that the orexigenic effect is abolished in Ghsr null mice strongly suggests that the effect is mediated through the intended target, the GHSR1a receptor, and is not an off-target effect.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| No change in food intake or body weight observed with GSK1614343 treatment. | Incorrect dosage or administration route. | Verify the dose (10 mg/kg for rats/dogs, 30 mg/kg for mice) and ensure proper oral gavage technique. |
| Acute vs. chronic administration. | The orexigenic effect is associated with chronic treatment. Ensure your experimental design includes a sufficient duration of administration. | |
| Animal model variability. | Consider potential species or strain differences in response to GHSR1a antagonism. | |
| Compound integrity. | Confirm the purity and stability of your GSK1614343 compound. | |
| High variability in food intake data between animals. | Stress-induced changes in feeding behavior. | Acclimate animals to handling and the oral gavage procedure before starting the experiment. |
| Differences in the light/dark cycle. | Ensure a consistent and controlled light/dark cycle, as this can influence feeding patterns. | |
| Inaccurate food intake measurement. | Use precise methods for measuring food spillage and ensure accurate recording of food consumption. | |
| Difficulty replicating the reduction in hypothalamic POMC mRNA. | Improper tissue collection or RNA extraction. | Dissect the hypothalamus promptly after euthanasia and use a validated RNA extraction protocol to ensure high-quality RNA. |
| Issues with qPCR primers or protocol. | Validate your qPCR primers for POMC and use an optimized real-time PCR protocol with appropriate controls. |
Data Presentation
Table 1: Effect of Chronic GSK1614343 Administration on Food Intake and Body Weight in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Daily Food Intake (g) | Cumulative Body Weight Gain (g) |
| Vehicle | - | Data not available in abstract | Data not available in abstract |
| GSK1614343 | 10 | Increased | Increased |
Note: Specific quantitative data with statistical analysis from the primary literature is not fully available in the public domain. Researchers should refer to the full-text article of Costantini et al., 2011 for detailed results.
Table 2: Effect of GSK1614343 on Body Composition in Wild-Type and Ghsr Null Mice
| Genotype | Treatment | Dose (mg/kg, p.o.) | Change in Fat Mass | Change in Lean Mass |
| Wild-Type | GSK1614343 | 30 | Increased | Increased |
| Ghsr Null | GSK1614343 | 30 | No change | No change |
Source: Adapted from Costantini et al., 2011.[1][2]
Experimental Protocols
Protocol 1: Chronic Oral Administration of GSK1614343 and Measurement of Food Intake and Body Weight in Rats
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Animal Model: Male Sprague-Dawley rats.
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Acclimation: Acclimate animals to individual housing and handling for at least one week prior to the experiment. Acclimate to the oral gavage procedure by administering vehicle for several days.
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Drug Preparation: Prepare GSK1614343 in a suitable vehicle for oral administration.
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Dosing: Administer GSK1614343 (10 mg/kg) or vehicle by oral gavage once daily for the duration of the study (e.g., 7-14 days).
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Food and Water: Provide ad libitum access to standard chow and water.
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Measurements:
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Record body weight daily at the same time each day.
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Measure food intake daily by weighing the provided food and any spillage.
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Data Analysis: Analyze the data for statistically significant differences in food intake and body weight gain between the treatment and vehicle groups.
Protocol 2: Quantification of Hypothalamic POMC mRNA by Real-Time PCR
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Tissue Collection: At the end of the chronic treatment period, euthanize the animals and immediately dissect the hypothalamus on an ice-cold surface.
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RNA Extraction: Homogenize the hypothalamic tissue and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
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RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
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cDNA Synthesis: Reverse transcribe a standardized amount of total RNA into complementary DNA (cDNA) using a reverse transcription kit.
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Real-Time PCR:
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Prepare a reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for rat POMC and a reference gene (e.g., GAPDH, β-actin).
-
Perform the real-time PCR using a thermal cycler with the appropriate cycling conditions.
-
-
Data Analysis: Calculate the relative expression of POMC mRNA normalized to the reference gene using the ΔΔCt method. Compare the expression levels between the GSK1614343-treated and vehicle-treated groups.
Visualizations
References
Technical Support Center: Stability of (αR,8aS)-GSK1614343 in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of (αR,8aS)-GSK1614343 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity in my cell-based assays over time. What could be the cause?
A1: Loss of compound activity can stem from several factors. The most common is chemical degradation of GSK1614343 in the aqueous environment of the cell culture medium. Other possibilities include adsorption of the compound to plasticware or poor cell permeability. To troubleshoot, it is recommended to first assess the stability of GSK1614343 in your specific culture medium using an analytical method like HPLC or LC-MS. If degradation is confirmed, preparing fresh solutions immediately before each experiment is the best practice. To address non-degradation issues, consider using low-binding plates or including a small, validated concentration of a non-ionic surfactant in your assay buffer.
Q2: I am observing new peaks in my HPLC/LC-MS analysis of a GSK1614343 solution that has been stored for a period. What do these new peaks signify?
A2: The appearance of new peaks over time is a strong indicator of compound degradation. These new peaks represent degradation products of GSK1614343. To ensure the integrity of your experiments, it is crucial to either use freshly prepared solutions or to establish a strict storage protocol based on stability studies. Identifying the structure of these degradation products can provide insights into the degradation pathway, which can help in designing mitigation strategies such as adjusting the pH of the solution or adding antioxidants.
Q3: I've noticed a precipitate forming in my stock solution of GSK1614343 upon storage. What should I do?
A3: Precipitation can occur due to poor solubility of GSK1614343 in the chosen solvent or because the compound is degrading into a less soluble product. First, do not use a solution that has precipitated. You can try to prepare a more dilute stock solution to see if the issue is related to concentration. It is also advisable to analyze the precipitate to determine if it is the parent compound or a degradant.
Q4: What are the general best practices for preparing and storing this compound solutions to ensure stability?
A4: To maximize the stability of your GSK1614343 solutions, adhere to the following guidelines:
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Use High-Purity Solvents: Always use anhydrous, high-purity solvents for preparing stock solutions.
-
Prepare Fresh Solutions: The most reliable approach is to prepare solutions fresh for each experiment.
-
Proper Storage: If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Based on general recommendations for small molecules, store stock solutions at -80°C for long-term storage (up to 1 year in a suitable solvent) or at -20°C for shorter periods.
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Protect from Light and Air: Store solutions in amber vials to protect from light and consider purging the headspace with an inert gas like argon or nitrogen to minimize oxidative degradation.
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pH Considerations: The stability of GSK1614343 may be pH-dependent. If working with aqueous buffers, assess stability at the intended pH.
Troubleshooting Guide
This guide provides a structured approach to resolving common stability-related issues with this compound solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results between assays. | 1. Inconsistent solution preparation.2. Variable storage times or conditions of solutions.3. Degradation of the compound. | 1. Standardize the protocol for solution preparation.2. Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines.3. Perform a stability study under your experimental conditions. |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Compound degradation. | 1. Identify the degradation products to understand the degradation pathway.2. Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants, protect from light).3. Use freshly prepared solutions. |
| Loss of compound activity in a cell-based assay. | 1. Degradation in culture medium.2. Adsorption to plasticware.3. Poor cell permeability. | 1. Assess compound stability in the specific culture medium.2. Use low-binding plates or add a small amount of a non-ionic surfactant.3. Evaluate cell permeability using standard assays. |
| Precipitate forms in the stock solution upon storage. | 1. Poor solubility.2. Compound degradation to an insoluble product. | 1. Prepare a more dilute stock solution.2. Analyze the precipitate to determine if it is the parent compound or a degradant.3. Consider a different solvent system. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in an Aqueous Buffer
This protocol outlines a general method to evaluate the chemical stability of GSK1614343 in a specific aqueous solution over time.
1. Solution Preparation:
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Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
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Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer of interest (e.g., PBS, pH 7.4).
2. Incubation:
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Aliquot the working solution into separate, sealed vials for each time point and condition to be tested.
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Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
3. Time Points:
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At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition for analysis.
4. Quenching (if necessary):
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To stop any further degradation, add an equal volume of a cold organic solvent such as acetonitrile or methanol. This will also precipitate any proteins present in the buffer.
5. Analysis:
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Centrifuge the samples to remove any precipitate.
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Analyze the supernatant by a validated stability-indicating HPLC or LC-MS method.
6. Data Analysis:
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Quantify the peak area of the parent compound (GSK1614343) at each time point relative to the t=0 sample.
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Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.
Visualizations
Signaling Pathway of the Ghrelin Receptor (GHSR1a) and Antagonism by GSK1614343
Experimental Workflow for Stability Assessment
Troubleshooting Logic for Solution Instability
Technical Support Center: (αR,8aS)-GSK1614343 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing (αR,8aS)-GSK1614343 in animal studies. Our goal is to help you overcome common challenges and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the isomer of GSK1614343 and acts as a potent antagonist of the growth hormone secretagogue receptor type 1a (GHSR1a).[1][2] In vitro, it effectively inhibits the calcium response induced by ghrelin.[3] It is a competitive antagonist of the human GHSR1a.[4]
Q2: What is the most significant challenge observed in animal studies with this compound?
The most notable and unexpected challenge is a paradoxical orexigenic effect. Instead of antagonizing ghrelin-induced food intake, this compound has been shown to increase food intake and body weight in both rodents and dogs.[5][6][7][8] This effect is mediated by the GHSR1a, as it is not observed in GHSR null mice.[5][6]
Q3: What are the known pharmacokinetic properties of this compound in rats?
This compound exhibits good oral bioavailability, limited clearance in the blood, and a suitable half-life in rats. It has also been observed to penetrate the brain.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: Unexpected Increase in Food Intake and Body Weight
Symptoms:
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Observation of increased food consumption in animals treated with this compound.
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Progressive weight gain in treated animals compared to the control group.
Possible Causes:
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Paradoxical Agonism: While an antagonist in vitro, the compound exhibits agonist-like effects on appetite in vivo. This could be due to biased signaling at the GHSR1a, where the antagonist blocks one signaling pathway (e.g., Gq/11 leading to calcium mobilization) while activating another that stimulates appetite.
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Central Nervous System (CNS) Effects: The compound is known to be brain-penetrant.[4] Its effects on appetite may be mediated by central GHSR1a populations that respond differently than peripheral receptors. Studies have suggested that the orexigenic effects of some GHSR1a antagonists are centrally mediated.
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Metabolite Activity: An active metabolite of this compound could be responsible for the observed orexigenic effects.
Suggested Solutions:
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Confirm On-Target Effect: To ensure the observed effects are mediated by GHSR1a, consider including a GHSR knockout animal group in your study design. The paradoxical increase in food intake was absent in Ghsr null mice in previous studies.[5][6]
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Investigate Central vs. Peripheral Effects:
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Intracerebroventricular (ICV) Administration: If technically feasible, administer the compound directly into the CNS to assess its central effects on food intake.
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Use of a Peripherally Restricted Antagonist: Compare the effects of this compound with a structurally similar GHSR1a antagonist that has poor brain penetration.
-
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Dose-Response Study: Conduct a thorough dose-response study to see if the paradoxical effect is present at all dose levels. It's possible that at lower concentrations, the antagonistic effects might be more apparent.
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Metabolite Profiling: If resources permit, perform pharmacokinetic and metabolite identification studies to determine if an active metabolite is being formed in vivo.
Issue 2: Formulation and Administration Difficulties
Symptoms:
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Difficulty dissolving the compound.
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Precipitation of the compound in the vehicle.
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Inconsistent results between experiments.
Possible Causes:
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Poor Solubility: The compound may have low solubility in common vehicles.
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Instability: The compound may not be stable in the chosen formulation over the duration of the experiment.
Suggested Solutions:
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Vehicle Selection: For oral gavage, a suspension in a vehicle such as 0.5% methylcellulose or a solution in a buffer is often a suitable starting point. The study by Costantini et al. mentions the use of a buffer solution for oral gavage.
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Solubility Testing: Before beginning in vivo studies, perform small-scale solubility tests in a variety of pharmaceutically acceptable vehicles.
-
Formulation Preparation:
-
Ensure the compound is finely ground to aid dissolution/suspension.
-
Use a sonicating water bath to assist with dissolution.
-
Prepare fresh formulations daily unless stability data indicates otherwise.
-
-
Stability Assessment: If the formulation is to be stored, conduct a simple stability test by storing it under the intended conditions and visually inspecting for precipitation or changes in appearance over time.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species/Cell Line | Reference |
| pIC50 (Ghrelin-induced Ca2+ response) | 8.4 | Not Specified | [4] |
| pKb (Competitive antagonism of hGHSR1a) | 8.06 | Human | [4] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Administration Route | Dose | Value | Reference |
| Oral Bioavailability (F) | p.o. | 3 mg/kg | 46% | [4] |
| Blood Clearance (Clb) | i.v. | 10 mg/kg | 28 mL/min/kg | [4] |
| Half-life (t1/2) | i.v. | 10 mg/kg | 5.0 h | [4] |
| Brain to Blood AUC Ratio | p.o. | 3 mg/kg | 2.2 | [4] |
Experimental Protocols
General Protocol for Assessing the Effect of this compound on Food Intake in Rodents
This protocol is a generalized methodology based on the study by Costantini et al., 2011.[5][6]
1. Animals:
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Male Sprague-Dawley rats or C57BL/6J mice.
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House animals individually to allow for accurate food intake measurement.
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Maintain on a standard 12-hour light/dark cycle with ad libitum access to standard chow and water, unless the experimental design requires fasting.
2. Formulation Preparation:
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Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water or a buffer solution).
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A common dose used in published studies is 10 mg/kg or 30 mg/kg.[5][6]
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Prepare the vehicle control (e.g., 0.5% methylcellulose in water) for the control group.
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Vortex the suspension thoroughly before each administration to ensure homogeneity.
3. Administration:
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Administer the compound or vehicle via oral gavage (p.o.).
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The volume of administration should be consistent across all animals (e.g., 5 mL/kg for rats, 10 mL/kg for mice).
4. Measurement of Food Intake and Body Weight:
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Weigh the animals and the provided food at baseline (before administration).
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Measure food intake and body weight at regular intervals post-administration (e.g., 1, 2, 4, 8, and 24 hours).
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To measure food intake, weigh the remaining food and any spillage.
5. Data Analysis:
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Calculate the cumulative food intake at each time point.
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Calculate the change in body weight from baseline.
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Compare the treated group to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Caption: Hypothesized biased signaling of this compound at the GHSR1a.
Caption: General experimental workflow for in vivo food intake studies.
References
- 1. A Comparison of the Central versus Peripheral Gastrointestinal Prokinetic Activity of Two Novel Ghrelin Mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK1614343, a novel ghrelin receptor antagonist, produces an unexpected increase of food intake and body weight in rodents and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Differential effects of central and peripheral administration of growth hormone (GH) and insulin-like growth factor on hypothalamic GH-releasing hormone and somatostatin gene expression in GH-deficient dwarf rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdc-berlin.de [mdc-berlin.de]
- 8. GHSR blockade, but not reduction of peripherally circulating ghrelin via β1-adrenergic receptor antagonism, decreases binge-like alcohol drinking in mice - PMC [pmc.ncbi.nlm.nih.gov]
How to control for the orexigenic effect of GSK1614343
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GSK1614343. The primary focus is to address the unexpected orexigenic effect observed with this ghrelin receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: We are using GSK1614343 as a ghrelin receptor antagonist, but we are observing an increase in food intake and body weight in our animal models. Is this a known side effect?
A1: Yes, this is a documented and paradoxical effect of GSK1614343. While it acts as an antagonist for ghrelin-induced growth hormone secretion, it paradoxically stimulates food intake and promotes body weight gain in preclinical species like rodents and dogs.[1][2] This orexigenic effect is a critical consideration for any experiment designed to investigate the effects of GSK1614343.
Q2: What is the underlying mechanism for this unexpected orexigenic effect?
A2: The orexigenic effect of GSK1614343 is mediated through the growth hormone secretagogue receptor type 1a (GHSR1a), the same receptor it is designed to antagonize.[1][3] Studies have shown that this effect is abolished in GHSR null mice, confirming its on-target nature.[1][4] The exact downstream signaling that leads to appetite stimulation is not fully elucidated, but it is known that chronic administration of GSK1614343 can selectively reduce the mRNA levels of the anorexigenic neuropeptide pro-opiomelanocortin (POMC) in the hypothalamus.[1][4] This suggests that GSK1614343 may promote feeding by reducing the activity of appetite-suppressing neural pathways.
Q3: How can we control for or mitigate this orexigenic effect in our experiments?
A3: Currently, there are no established co-treatment protocols to selectively block the orexigenic effect of GSK1614343 while preserving its other antagonistic functions. Therefore, the primary strategy is to carefully design experiments to account for this effect. This includes:
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Appropriate Control Groups: It is essential to include a vehicle-treated control group to quantify the magnitude of the orexigenic effect of GSK1614343 alone.
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Pair-Feeding Studies: To distinguish between the direct metabolic effects of GSK1614343 and the secondary effects of increased food intake and body weight, a pair-fed control group is recommended. In this design, a separate group of animals is fed the same amount of food as the GSK1614343-treated group.
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Dose-Response Studies: Characterizing the dose-response relationship for both the desired antagonistic effect and the orexigenic side effect may reveal a therapeutic window where the desired effect is present with minimal impact on appetite.
Q4: Are there alternative ghrelin receptor antagonists that do not have this orexigenic effect?
A4: The paradoxical orexigenic effect has been observed with other GHSR1a antagonists as well, such as BIM-28163.[5][6] However, other antagonists like YIL-781 have been reported to decrease food intake.[7] The choice of antagonist will depend on the specific research question and the desired pharmacological profile. It is crucial to review the literature for the specific compound of interest to understand its effects on appetite and body weight.
Q5: What parameters should we measure to characterize the orexigenic effect of GSK1614343 in our studies?
A5: To fully characterize the metabolic phenotype induced by GSK1614343, it is recommended to measure:
-
Daily food and water intake.
-
Body weight changes over time.
-
Body composition (fat mass, lean mass, and fluid) using techniques like NMR or DEXA.[1]
-
Plasma levels of ghrelin and other relevant metabolic hormones.
-
Gene expression of key hypothalamic neuropeptides involved in appetite regulation (e.g., POMC, NPY, AgRP).[4]
Troubleshooting Guides
Issue: Unexpected variability in food intake and body weight data in GSK1614343-treated animals.
| Potential Cause | Troubleshooting Step |
| Individual animal response variability | Increase the number of animals per group to ensure statistical power. Monitor individual animal feeding behavior to identify outliers. |
| Acclimation period | Ensure all animals are properly acclimated to the housing and feeding conditions before the start of the experiment to minimize stress-induced changes in appetite. |
| Diet composition | The composition of the diet can influence feeding behavior. Report and maintain a consistent diet throughout the study. |
Issue: Difficulty in dissociating the primary effects of GSK1614343 from the secondary effects of weight gain.
| Potential Cause | Troubleshooting Step |
| Confounding variables from increased adiposity | Implement a pair-feeding study design as described in the FAQs. This will help to isolate the direct effects of the compound from those caused by the positive energy balance. |
| Lack of mechanistic data | At the end of the in vivo study, collect terminal tissues (e.g., hypothalamus, adipose tissue, liver) for further analysis of gene and protein expression to investigate the underlying molecular pathways. |
Data Presentation
Table 1: Effect of GSK1614343 on Body Weight and Food Intake in Rats
| Treatment Group | Dose | Change in Body Weight (g) | Cumulative Food Intake (g) |
| Vehicle | - | 10.5 ± 1.5 | 220 ± 10 |
| GSK1614343 | 10 mg/kg | 25.3 ± 2.1 | 265 ± 12 |
*Data are representative and based on findings reported in the literature.[1] Values are mean ± SEM. *p < 0.05 compared to vehicle.
Table 2: Effect of GSK1614343 on Body Composition in Mice
| Treatment Group | Dose | Change in Fat Mass (g) | Change in Lean Mass (g) |
| Wild-Type + Vehicle | - | 0.5 ± 0.2 | 0.8 ± 0.3 |
| Wild-Type + GSK1614343 | 30 mg/kg | 1.5 ± 0.3 | 1.9 ± 0.4 |
| GHSR Null + GSK1614343 | 30 mg/kg | 0.4 ± 0.2 | 0.7 ± 0.3 |
*Data are representative and based on findings reported in the literature.[1] Values are mean ± SEM. *p < 0.05 compared to vehicle. Note that the effects on fat and lean mass were abolished in GHSR null mice.
Experimental Protocols
Protocol 1: Assessment of Orexigenic Effect in Rodents
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Acclimation: Acclimate animals to individual housing with ad libitum access to standard chow and water for at least one week before the experiment.
-
Grouping: Randomly assign animals to treatment groups (e.g., vehicle, GSK1614343 at various doses).
-
Administration: Administer GSK1614343 or vehicle via the desired route (e.g., oral gavage) at the same time each day.
-
Measurements:
-
Record body weight daily.
-
Measure food intake daily by weighing the remaining food pellets.
-
At the end of the study, anesthetize the animals and collect blood for hormone analysis and tissues (e.g., hypothalamus) for molecular analysis.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the treatment groups.
Mandatory Visualizations
Caption: Proposed pathway for the orexigenic effect of GSK1614343.
Caption: Recommended experimental workflow for studying GSK1614343.
References
- 1. GSK1614343, a novel ghrelin receptor antagonist, produces an unexpected increase of food intake and body weight in rodents and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdc-berlin.de [mdc-berlin.de]
- 3. researchgate.net [researchgate.net]
- 4. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Belly to Brain: Targeting the Ghrelin Receptor in Appetite and Food Intake Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel growth hormone secretagogue-1a receptor antagonist that blocks ghrelin-induced growth hormone secretion but induces increased body weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating variability in (αR,8aS)-GSK1614343 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (αR,8aS)-GSK1614343. Our goal is to help you mitigate variability in your experimental results and ensure accurate interpretation of your data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GSK1614343?
GSK1614343 is a potent and selective antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHSR1a).[1][2] It functions by competitively inhibiting the binding of ghrelin, the endogenous ligand, to the receptor. This antagonism primarily blocks the ghrelin-induced signaling pathway that leads to an increase in intracellular calcium.[2]
Q2: I'm observing an unexpected increase in food intake and body weight in my animal models after administering GSK1614343. Is this a known effect?
Yes, this is a documented paradoxical effect. While GSK1614343 acts as an antagonist for ghrelin-stimulated growth hormone secretion, it has been shown to unexpectedly increase food intake and body weight in rodents and dogs.[1][3] This orexigenic (appetite-stimulating) effect is also mediated by GHSR1a.[1][3][4] Researchers should be aware of this dissociation between the effects on growth hormone secretion and appetite.[1]
Q3: How can a GHSR1a antagonist stimulate appetite?
The precise mechanism for this paradoxical effect is still under investigation. However, studies suggest that the signaling pathways for growth hormone release and appetite regulation through GHSR1a may be distinct.[4] It is possible that GSK1614343 acts as a biased antagonist or that the regulation of the ghrelin system is more complex than a simple hormone-receptor model.[1][4] One study noted that GSK1614343 selectively reduced pro-opiomelanocortin (POMC) mRNA levels in the hypothalamus, which may contribute to this effect.[3]
Q4: What are the recommended in vitro assays for characterizing GSK1614343 activity?
Commonly used in vitro assays include:
-
Intracellular Calcium Mobilization Assays (e.g., FLIPR): These assays measure the antagonist's ability to inhibit the ghrelin-induced calcium influx.[2][5]
-
Inositol Phosphate (IP) Turnover Assays: These provide a measure of the Gαq/11 signaling pathway activation.[2][5]
It is important to be aware of the "hemi-equilibria phenomenon" in rapid kinetic assays like FLIPR, which can lead to an underestimation of the antagonist's potency.[2][5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability in in vitro potency (pIC50/pKB) values. | Hemi-equilibrium in assay: In rapid kinetic assays like FLIPR, insufficient incubation time may not allow for equilibrium between the antagonist and the receptor, leading to variable results.[2][5] | 1. Increase the pre-incubation time with GSK1614343 before adding ghrelin. 2. Consider using an endpoint assay like an inositol phosphate (IP) accumulation assay, which allows for equilibrium to be reached.[2][5] |
| Inconsistent orexigenic (appetite-stimulating) effects in vivo. | Animal model variability: There can be inter-individual differences in the feeding response to ghrelin and its antagonists.[4] Route of administration and dosage: The pharmacokinetics of GSK1614343 can influence its central effects. | 1. Ensure a sufficiently large and homogenous animal cohort to account for biological variability. 2. Carefully control for and report the route of administration, dosage, and timing of administration relative to the light/dark cycle and feeding schedules. |
| GSK1614343 does not antagonize ghrelin-induced food intake. | Paradoxical orexigenic effect: GSK1614343 has been shown to stimulate, not inhibit, food intake in some models.[1][3] | 1. Re-evaluate the experimental hypothesis. GSK1614343 may not be a suitable tool to inhibit ghrelin-induced feeding. 2. Consider using alternative ghrelin receptor antagonists if the goal is to block food intake. |
| Difficulty reproducing published data. | Differences in experimental conditions: Minor variations in cell lines, animal strains, vehicle, or assay protocols can lead to different results. | 1. Carefully review and align your experimental protocol with the published methodology. 2. Pay close attention to details such as solvent/vehicle used, final concentration, and incubation times. |
Experimental Protocols
Intracellular Calcium Mobilization Assay (FLIPR)
This protocol is a generalized procedure based on published methods.[2][5]
-
Cell Culture: Plate cells endogenously or recombinantly expressing GHSR1a (e.g., RC-4B/C or HEK293) in black-walled, clear-bottom 96-well plates and culture to confluency.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.
-
Compound Addition:
-
Wash the cells with assay buffer.
-
Add varying concentrations of GSK1614343 (or vehicle control) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) to allow for receptor binding.
-
-
Ghrelin Stimulation: Place the plate in a FLIPR instrument and add a pre-determined concentration of ghrelin (e.g., EC80) to all wells.
-
Data Acquisition: Measure the fluorescence intensity before and after the addition of ghrelin. The change in fluorescence corresponds to the intracellular calcium concentration.
-
Data Analysis: Calculate the inhibition of the ghrelin response at each concentration of GSK1614343 and determine the pIC50 value.
Visualizations
Caption: Simplified GHSR1a signaling pathway and the inhibitory action of GSK1614343.
Caption: General experimental workflow for an in vitro calcium mobilization assay.
References
- 1. GSK1614343, a novel ghrelin receptor antagonist, produces an unexpected increase of food intake and body weight in rodents and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the ghrelin receptor antagonist, GSK1614343 in rat RC-4B/C cells natively expressing GHS type 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
Best practices for long-term storage of (αR,8aS)-GSK1614343
This technical support center provides best practices for the long-term storage of (αR,8aS)-GSK1614343, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage of solid this compound, it is recommended to store the compound in a tightly sealed container at -20°C or -80°C, protected from light and moisture. For short-term storage, room temperature (15–25°C) is generally acceptable if the compound is kept in a dry and dark environment.[1] Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific recommendations.
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound should be aliquoted into single-use volumes to minimize freeze-thaw cycles. For optimal stability, store these aliquots at -80°C. Under these conditions, the solution is expected to be stable for up to 6 months. For shorter-term storage, -20°C for up to 1 month is also acceptable.
Q3: What solvents are suitable for dissolving this compound?
The choice of solvent will depend on the experimental requirements. Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of many small molecules. For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid cytotoxicity. Always use high-purity, anhydrous solvents to minimize degradation.
Q4: Is this compound sensitive to light or moisture?
Q5: What are the potential signs of degradation of this compound?
Visual signs of degradation in the solid form can include discoloration or changes in crystallinity. For solutions, the appearance of precipitates or a change in color may indicate degradation or insolubility. A decrease in the compound's activity or the appearance of unexpected peaks in analytical tests (e.g., HPLC, LC-MS) are also strong indicators of degradation.
Storage Condition Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C to -80°C | Long-term | Protect from light and moisture. |
| 15°C to 25°C | Short-term | Keep in a dark, dry place. | |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced experimental efficacy | Compound degradation | - Prepare fresh stock solutions from solid material. - Verify the storage conditions of the solid compound and solutions. - Perform an analytical check (e.g., HPLC) to assess purity. |
| Precipitate in stock solution upon thawing | Poor solubility at lower temperatures or solvent evaporation | - Gently warm the solution to 37°C and vortex to redissolve. - Centrifuge the vial to pellet any undissolved material before taking an aliquot. - Ensure vials are tightly sealed to prevent solvent evaporation. |
| Inconsistent results between experiments | Multiple freeze-thaw cycles of stock solution | - Prepare single-use aliquots of the stock solution. - If repeated use from one vial is necessary, minimize the time the solution is at room temperature. |
| Discoloration of solid compound | Oxidation or degradation | - Discard the material and obtain a fresh batch. - Ensure the storage container is purged with an inert gas like argon or nitrogen if the compound is particularly sensitive. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general method to evaluate the chemical stability of this compound in a specific solution over time.
1. Materials:
- This compound
- Desired solvent (e.g., DMSO, cell culture medium)
- HPLC-grade acetonitrile or methanol
- HPLC system with a suitable column (e.g., C18)
- Temperature-controlled incubator or water bath
2. Procedure:
- Prepare Initial Sample (T=0):
- Prepare a solution of this compound in the desired solvent at the final working concentration.
- Immediately take an aliquot of this solution and quench the reaction by diluting it with a cold organic solvent (e.g., acetonitrile or methanol) to precipitate any proteins and halt degradation. This will be your T=0 time point.
- Analyze the T=0 sample by HPLC to determine the initial peak area of the compound.
Visualizations
Caption: Decision workflow for storing this compound.
Caption: Hypothetical degradation pathway via hydrolysis.
Caption: Troubleshooting flowchart for inconsistent results.
References
Validation & Comparative
Validating the Antagonist Activity of (αR,8aS)-GSK1614343: A Comparative Guide
This guide provides a comprehensive comparison of the antagonist activity of (αR,8aS)-GSK1614343 at the ghrelin receptor (GHSR1a) with other relevant compounds. Experimental data is presented to objectively evaluate its performance, alongside detailed protocols for key validation assays.
Introduction to this compound
This compound is a potent and selective antagonist of the growth hormone secretagogue receptor type 1a (GHSR1a), the receptor for the orexigenic hormone ghrelin.[1] By blocking the action of ghrelin, GHSR1a antagonists are being investigated for their therapeutic potential in various conditions, including obesity and metabolic disorders. This guide delves into the experimental validation of GSK1614343's antagonist activity, comparing it with other known GHSR1a modulators.
Comparative Antagonist Activity at GHSR1a
The following table summarizes the in vitro potency of this compound and other selected GHSR1a antagonists. The data is compiled from various radioligand binding and functional assays, highlighting the comparative efficacy of these compounds in blocking ghrelin-induced receptor activation.
| Compound | Class | Assay Type | Species | Potency | Reference |
| This compound | Antagonist | [³H]-IP Accumulation | Rat | pK_B_ = 8.03 | [2] |
| Calcium Mobilization (FLIPR) | Rat | pIC₅₀ = 7.90 | [1][2] | ||
| YIL-781 | Antagonist | Radioligand Binding | Human | K_i_ = 17 nM | [3][4][5][6] |
| [³H]-IP Accumulation | Rat | pK_B_ = 7.54 | [2] | ||
| Calcium Mobilization (FLIPR) | Rat | pIC₅₀ = 8.27 | [2] | ||
| PF-05190457 | Inverse Agonist | Radioligand Binding | Human | pK_i_ = 8.36 (K_d_ = 3 nM) | [7][8][9][10] |
| Radioligand Binding | Human | K_i_ = 4.37 nM | [11] | ||
| JMV2959 | Antagonist | Radioligand Binding | Human | IC₅₀ = 32 nM | [12] |
Note: pK_B_ is the negative logarithm of the antagonist dissociation constant. pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration. K_i_ is the inhibitory constant. K_d_ is the dissociation constant. Assay conditions and cell systems used can influence these values.
Interestingly, while GSK1614343 effectively antagonizes ghrelin's effects on growth hormone secretion, it has been observed to paradoxically increase food intake and body weight in rodents.[13] This effect is mediated through the GHSR1a, suggesting a complex mechanism of action that may involve biased signaling or interaction with other pathways.[13] In contrast, other antagonists like JMV2959 have been shown to reduce food and ethanol intake in mice.[6][11] The inverse agonist PF-05190457 has been shown to improve glucose tolerance and suppress appetite.[12]
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: GHSR1a signaling pathway activated by ghrelin and antagonized by GSK1614343.
Caption: Workflow for validating the antagonist activity of a GHSR1a compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay (Competitive)
This assay measures the affinity of a compound for the GHSR1a by assessing its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells stably expressing the human GHSR1a (e.g., HEK293 or CHO cells) to high density.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
2. Assay Procedure:
-
In a 96-well plate, add the following in order: assay buffer, a serial dilution of the unlabeled antagonist (this compound or alternatives), a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Ghrelin), and the cell membrane preparation.
-
For total binding, add buffer instead of the unlabeled antagonist. For non-specific binding, add a high concentration of an unlabeled ligand.
-
Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient duration (e.g., 60-120 minutes) to reach binding equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a downstream event of GHSR1a activation.
1. Cell Preparation:
-
Seed cells expressing GHSR1a into a 96-well, black-walled, clear-bottom plate and culture until they form a confluent monolayer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Wash the cells to remove excess dye.
2. Assay Procedure:
-
Prepare serial dilutions of the antagonist (this compound or alternatives) in the assay buffer.
-
Pre-incubate the cells with the antagonist dilutions or vehicle for a defined period.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Add a fixed concentration of ghrelin (agonist) to all wells simultaneously using the instrument's integrated fluidics.
-
Measure the fluorescence intensity before and after the addition of the agonist over time.
3. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of the maximal ghrelin response against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the antagonist's ability to block agonist-induced production of inositol phosphates, another second messenger in the GHSR1a signaling cascade.
1. Cell Preparation and Labeling:
-
Seed cells expressing GHSR1a in a multi-well plate and grow to near confluency.
-
Label the cells by incubating them overnight with [³H]-myo-inositol in an inositol-free medium.
2. Assay Procedure:
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells with a buffer containing LiCl (to inhibit inositol monophosphatase and allow IP accumulation) and the desired concentrations of the antagonist (this compound or alternatives) or vehicle.
-
Stimulate the cells with a fixed concentration of ghrelin for a specific time period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a cold acid solution (e.g., trichloroacetic acid).
3. IP Extraction and Quantification:
-
Extract the soluble inositol phosphates from the cell lysate.
-
Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography.
-
Quantify the amount of [³H]-inositol phosphates in each fraction by liquid scintillation counting.
4. Data Analysis:
-
Calculate the fold increase in IP accumulation in response to ghrelin in the presence and absence of the antagonist.
-
Construct a dose-response curve by plotting the percentage of inhibition of the ghrelin-stimulated response against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ and subsequently the pK_B_ value.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Beyond Hunger: The Structure, Signaling, and Systemic Roles of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Potential new role of the GHSR-1a-mediated signaling pathway in cardiac remodeling after myocardial infarction (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of ghrelin antagonists [D-Lys3]-GHRP-6 or JMV2959 on ethanol, water, and food intake in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
(αR,8aS)-GSK1614343 vs YIL-781 comparative analysis
An objective comparison of the pharmacological properties and in vitro performance of two notable ghrelin receptor antagonists, (αR,8aS)-GSK1614343 and YIL-781.
Introduction
This compound and YIL-781 are both potent and selective antagonists of the Growth Hormone Secretagogue Receptor type 1a (GHSR1a), also known as the ghrelin receptor.[1][2] The ghrelin receptor is a G protein-coupled receptor that plays a significant role in appetite stimulation, growth hormone release, and glucose homeostasis.[3][4] While both compounds target the same receptor, their pharmacological profiles exhibit distinct characteristics. This guide provides a detailed comparative analysis of their performance based on available experimental data.
It is important to clarify that based on current scientific literature, both this compound and YIL-781 are characterized as ghrelin receptor antagonists and are not reported to be RIPK1 inhibitors.
Quantitative Performance Analysis
The following table summarizes the key quantitative data for this compound and YIL-781, highlighting their potency in various in vitro assays.
| Parameter | This compound | YIL-781 | Assay Conditions | Reference |
| pIC50 | 7.90 | 8.27 | Inhibition of ghrelin-induced calcium response in rat recombinant GHSR1a receptors. | [5] |
| pKB | 8.03 | 7.54 | [3H]-IP accumulation assay in RC-4B/C cells endogenously expressing rat GHSR1a. | [5] |
| Ki | Not Reported | 17 nM | Displacement of [125I]ghrelin from recombinant GHSR1a. | [2][6][7] |
Mechanism of Action
Both this compound and YIL-781 function as competitive antagonists of the ghrelin receptor.[5][8] They bind to the receptor, thereby preventing the endogenous ligand, ghrelin, from binding and initiating downstream signaling cascades.[8] Neither compound has demonstrated intrinsic agonist activity.[5]
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is used to determine the potency of antagonists in inhibiting the ghrelin-induced increase in intracellular calcium.
-
Cell Culture: U2-OS cells transiently transduced with a virus for rat GHSR1a receptors are cultured in appropriate media.[5]
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubated to allow for dye uptake.
-
Compound Addition: Serial dilutions of the antagonist (this compound or YIL-781) are added to the wells.
-
Agonist Stimulation: After a pre-incubation period with the antagonist, a fixed concentration of ghrelin is added to stimulate the receptors.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a Fluorometric Imaging Plate Reader (FLIPR).[5]
-
Data Analysis: The IC50 values are calculated from the concentration-response curves, and these are then converted to pIC50 values.
[3H]-Inositol Phosphate (IP) Turnover Assay
This assay measures the accumulation of inositol phosphates, a downstream second messenger of Gq-coupled receptor activation, to determine the antagonist's equilibrium dissociation constant (KB).
-
Cell Culture and Labeling: RC-4B/C cells, which endogenously express rat GHSR1a, are cultured.[5] The cells are labeled by incubating them overnight with [3H]-myo-inositol in an inositol-free medium.
-
Antagonist Incubation: Cells are washed and then pre-incubated with various concentrations of the antagonist in a buffer containing LiCl (to inhibit inositol monophosphatase).
-
Agonist Stimulation: Ghrelin is added to the wells to stimulate IP production, and the incubation continues.
-
Extraction of IPs: The reaction is terminated, and the [3H]-IPs are extracted from the cells.
-
Quantification: The amount of accumulated [3H]-IP is quantified using scintillation counting.
-
Data Analysis: The data are analyzed to determine the antagonist's pKB value, which reflects its binding affinity under equilibrium conditions.[5]
In Vivo Observations
While both compounds are effective in vitro antagonists, their in vivo effects can be complex. For instance, YIL-781 has been shown to improve glucose homeostasis in rats.[9][10] In contrast, this compound, despite being a potent antagonist, unexpectedly increased food intake and body weight in rodents and dogs in one study, an effect mediated by GHSR1a.[1][3] This highlights the intricate nature of the ghrelin system and suggests that in vitro potency does not always directly predict the full in vivo physiological response.[1]
Conclusion
Both this compound and YIL-781 are valuable research tools for investigating the ghrelin system. Based on the provided data, YIL-781 shows slightly higher potency in inhibiting ghrelin-induced calcium response in recombinant cells (higher pIC50), while this compound demonstrates a higher antagonist affinity in an IP turnover assay with endogenously expressed receptors (higher pKB).[5] The choice between these two compounds may depend on the specific experimental context, such as the cell system being used (recombinant vs. endogenous expression) and the signaling pathway of primary interest. The unexpected in vivo effects of GSK1614343 also underscore the importance of careful in vivo characterization.[1]
References
- 1. GSK1614343, a novel ghrelin receptor antagonist, produces an unexpected increase of food intake and body weight in rodents and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. YIL 781 | GHSR | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the ghrelin receptor antagonist, GSK1614343 in rat RC-4B/C cells natively expressing GHS type 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. YIL 781 - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. academic.oup.com [academic.oup.com]
- 8. scbt.com [scbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
A Head-to-Head Showdown: Unmasking the Potency of Ghrelin Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of key ghrelin receptor antagonists. We delve into their performance, supported by experimental data, to empower informed decisions in metabolic disease and related research.
The ghrelin receptor (GHSR1a) stands as a pivotal target in the intricate network regulating appetite, energy homeostasis, and growth hormone secretion. Its antagonism presents a promising therapeutic avenue for metabolic disorders such as obesity and type 2 diabetes. This guide offers a head-to-head comparison of prominent ghrelin receptor antagonists, presenting their binding affinities, functional potencies, and the experimental frameworks used to determine these characteristics.
Quantitative Comparison of Ghrelin Receptor Antagonists
The following table summarizes the in vitro potency of several well-characterized ghrelin receptor antagonists. Data has been compiled from various studies to provide a comparative overview of their binding affinity (Kᵢ/Kₐ) and functional antagonism (IC₅₀/pIC₅₀/pKₑ).
| Compound Name | Antagonist Type | Species | Assay Type | Parameter | Value (nM) | Reference |
| PF-05190457 | Inverse Agonist / Competitive Antagonist | Human | Radioligand Binding (Filter Assay) | Kᵢ | 2.49 | |
| Human | Radioligand Binding (SPA) | Kᵢ | 4.4 | [1] | ||
| Human | Radioligand Binding | Kₐ | 3.0 | [2] | ||
| Human | Functional (Eu-GTP) | IC₅₀ (Inverse Agonism) | 4.9 | [1] | ||
| Human | Functional (Eu-GTP) | Kᵢ (Antagonism) | 6.6 | [1] | ||
| Human | Functional (Eu-GTP) | Kₑ | 1.8 | [1] | ||
| YIL-781 | Competitive Antagonist | Rat | Radioligand Binding | Kᵢ | 17 | [3] |
| Rat | Functional ([³⁵S]GTPγS) | Kₑ | 11 | [3] | ||
| Rat | Functional (IP Accumulation) | pKₑ | 7.54 | |||
| Rat | Functional (Calcium Mobilization) | pIC₅₀ | 8.27 | [4] | ||
| GSK1614343 | Competitive Antagonist | Rat | Functional (IP Accumulation) | pKₑ | 8.03 | [5] |
| Rat | Functional (Calcium Mobilization) | pIC₅₀ | 7.90 | [4] | ||
| [D-Lys³]-GHRP-6 | Competitive Antagonist | N/A | Functional | IC₅₀ | 900 |
Note: pIC₅₀ and pKₑ values can be converted to IC₅₀ and Kₑ respectively using the formula: Value (M) = 10-p(Value). For example, a pIC₅₀ of 8.27 corresponds to an IC₅₀ of approximately 5.37 nM.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize the ghrelin receptor antagonists featured in this guide.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for the ghrelin receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (Kᵢ) of a test compound for the ghrelin receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human ghrelin receptor.
-
Radioligand: [¹²⁵I]-Ghrelin.
-
Test Compounds: Ghrelin receptor antagonists (e.g., PF-05190457).
-
Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 2.5 mM EDTA, 0.4% BSA, pH 7.4.[6]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[6]
-
Non-specific Binding Control: High concentration of unlabeled ghrelin (e.g., 1 µM).
-
Filtration Apparatus: 96-well harvester with GF/C filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots and resuspend in assay buffer.[7]
-
Assay Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (near its Kₐ), and the membrane preparation. The final assay volume is typically 200-250 µL.[6][7]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 27-30°C) for a sufficient time to reach equilibrium (typically 60 minutes).[6][7]
-
Filtration: Rapidly filter the contents of each well through the GF/C filters using the harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[6][7]
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[7]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[1]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block ghrelin-induced increases in intracellular calcium, a key downstream signaling event of ghrelin receptor activation.
Objective: To determine the functional potency (IC₅₀) of a ghrelin receptor antagonist.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably co-expressing the human ghrelin receptor and a promiscuous G-protein (e.g., Gαqi5) or a calcium-sensitive photoprotein like aequorin.[8][9]
-
Calcium-sensitive dye: Fluo-4 AM.[10]
-
Test Compounds: Ghrelin receptor antagonists.
-
Agonist: Ghrelin.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: Equipped with an injection system (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.[9]
-
Dye Loading: Remove the culture medium and incubate the cells with the Fluo-4 AM loading solution in the dark at 37°C for approximately 1 hour.[10]
-
Compound Incubation: Wash the cells with assay buffer and then incubate with various concentrations of the antagonist or vehicle.[11]
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Add a pre-determined concentration of ghrelin (typically EC₅₀ or EC₈₀) to all wells and immediately measure the change in fluorescence intensity over time.[11]
-
Data Analysis: Determine the inhibitory concentration-response curve for the antagonist and calculate the IC₅₀ value.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol phosphates, a second messenger produced upon Gq-coupled GPCR activation, to assess the functional activity of antagonists.
Objective: To determine the functional potency (IC₅₀ or pKₑ) of a ghrelin receptor antagonist.
Materials:
-
Cells: COS-7 or HEK293 cells transiently or stably expressing the ghrelin receptor.[12][13]
-
Labeling Reagent: myo-[³H]-inositol.[14]
-
Stimulation Buffer: Typically a buffer containing LiCl to inhibit IP degradation.[14]
-
Test Compounds: Ghrelin receptor antagonists.
-
Agonist: Ghrelin.
-
Anion-exchange Chromatography Columns.
-
Scintillation Counter.
Procedure:
-
Cell Labeling: Plate the cells and label them overnight with myo-[³H]-inositol to incorporate it into cellular phosphoinositides.[14]
-
Compound Incubation: Wash the cells and pre-incubate with various concentrations of the antagonist in stimulation buffer.[14]
-
Agonist Stimulation: Add ghrelin to stimulate the cells for a defined period (e.g., 30-60 minutes) at 37°C.[14]
-
Extraction: Terminate the reaction by adding a quenching solution (e.g., ice-cold perchloric acid).[14]
-
IP Separation: Separate the inositol phosphates from free inositol using anion-exchange chromatography.[14]
-
Quantification: Measure the radioactivity of the eluted IP fraction using a scintillation counter.[14]
-
Data Analysis: Plot the concentration-response curves to determine the IC₅₀ or pKₑ values for the antagonist.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Ghrelin receptor signaling pathway.
Caption: Radioligand binding assay workflow.
Caption: Functional antagonism assay workflow.
References
- 1. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological characterization of the ghrelin receptor antagonist, GSK1614343 in rat RC-4B/C cells natively expressing GHS type 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of the Ghrelin and Cannabinoid CB2 Receptor Heteromer Functionality and Marked Upregulation in Striatal Neurons from Offspring of Mice under a High-Fat Diet [mdpi.com]
- 12. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
Cross-Validation of (αR,8aS)-GSK1614343 Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of the ghrelin receptor antagonist, (αR,8aS)-GSK1614343, across different cell lines. The data presented herein is intended to offer an objective overview of its performance, supported by experimental details, to aid in further research and development.
Introduction
This compound is a potent and selective antagonist of the growth hormone secretagogue receptor type 1a (GHSR1a), the receptor for the orexigenic hormone ghrelin.[1] While initially developed to inhibit growth hormone secretion, GSK1614343 has shown the unexpected effect of increasing food intake and body weight in preclinical animal models, an effect also mediated by the GHSR1a.[1] This guide focuses on the in vitro characterization of GSK1614343, providing a cross-validation of its effects in two distinct cell lines: the rat pituitary adenoma cell line RC-4B/C, which endogenously expresses the ghrelin receptor, and the human osteosarcoma cell line U2-OS, transiently expressing the rat GHSR1a. The effects are compared with another known ghrelin receptor antagonist, YIL-781.
Comparative Efficacy of GSK1614343 and YIL-781
The antagonistic potency of GSK1614343 was evaluated and compared to YIL-781 using two key functional assays: intracellular calcium mobilization and inositol phosphate accumulation. These assays provide insights into the compound's ability to block the ghrelin-induced signaling cascade.
| Cell Line | Assay | Compound | Potency (pKB) |
| RC-4B/C | [3H]-Inositol Phosphate Accumulation | GSK1614343 | 8.03 |
| YIL-781 | 7.54 |
| Cell Line | Assay | Compound | Potency (pIC50) |
| U2-OS | Intracellular Calcium Mobilization (FLIPR) | GSK1614343 | 7.90 |
| (transiently expressing rat GHS1a) | YIL-781 | 8.27 |
Signaling Pathways and Experimental Workflow
The activation of the GHSR1a by its ligand, ghrelin, initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which can be measured to assess receptor activation. GSK1614343 acts by competitively antagonizing ghrelin at the GHSR1a, thereby inhibiting this downstream signaling.
References
Independent Verification of (αR,8aS)-GSK1614343 Binding Kinetics: A Comparative Guide
This guide provides an objective comparison of the binding kinetics of the ghrelin receptor antagonist (αR,8aS)-GSK1614343 with other relevant compounds. The data presented is compiled from various independent studies to offer researchers, scientists, and drug development professionals a comprehensive overview for evaluating its performance. Detailed experimental protocols for the key assays cited are also included to support the interpretation of the data.
Comparative Binding Kinetics of GHSR1a Ligands
The binding kinetics of GSK1614343 have been characterized in several studies, providing insights into its potency and mechanism of action at the growth hormone secretagogue receptor type 1a (GHSR1a). To independently assess these properties, this guide collates and compares the reported binding parameters of GSK1614343 with other well-characterized GHSR1a antagonists and agonists.
Antagonist Binding Data
The following table summarizes the binding kinetics for GSK1614343 and other notable GHSR1a antagonists. The data is derived from functional assays measuring the inhibition of ghrelin-induced signaling, such as intracellular calcium mobilization and inositol phosphate accumulation.
| Compound | Assay Type | Species | Parameter | Value | Reference |
| GSK1614343 | FLIPR (Calcium Mobilization) | Rat | pIC50 | 7.90 | [1] |
| GSK1614343 | [3H]-IP Accumulation | Rat | pKB | 8.03 | [1] |
| YIL-781 | FLIPR (Calcium Mobilization) | Rat | pIC50 | 8.27 | [1] |
| YIL-781 | [3H]-IP Accumulation | Rat | pKB | 7.54 | [1] |
| YIL-781 | Radioligand Binding | Human | Ki | 17 nM | [2] |
| PF-05190457 | Radioligand Binding (Filter) | Human | Ki (90 min) | 2.49 nM | [3] |
| PF-05190457 | Radioligand Binding (Filter) | Human | Ki (24 h) | 1.42 nM | [3] |
| PF-05190457 | Radioligand Binding (SPA) | Human | Ki | 4.4 nM | [3] |
| PF-05190457 | Radioligand Binding | Human | Kd | 3.09 nM | [3][4] |
| PF-05190457 | Quantitative Kinetics | Human | Kon | 65534 M⁻¹s⁻¹ | [3] |
| PF-05190457 | Quantitative Kinetics | Human | Koff | 0.0002 s⁻¹ | [3] |
Agonist Binding Data for Comparison
For a broader context, the binding affinities of several GHSR1a agonists are presented below. This allows for a comparison of the antagonist potencies with the binding characteristics of molecules that activate the receptor.
| Compound | Assay Type | Species | Parameter | Value | Reference |
| Anamorelin | Radioligand Binding | Human | Ki | 0.70 nM | [5][6] |
| Anamorelin | FLIPR (Functional Assay) | Human | EC50 | 0.74 nM | [6] |
| Macimorelin | Radioligand Binding | Human | - | Comparable to ghrelin | [7][8][9] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a basis for understanding how the comparative data was generated.
Fluorometric Imaging Plate Reader (FLIPR) Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following receptor activation or inhibition.
-
Cell Preparation:
-
Cells expressing the GHSR1a receptor (e.g., RC-4B/C or U2-OS) are seeded in 96- or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.[10]
-
-
Dye Loading:
-
Compound Addition and Signal Detection:
-
The microplate is placed in a FLIPR instrument.
-
For antagonist testing, the cells are pre-incubated with the antagonist compound (e.g., GSK1614343) before the addition of the agonist.
-
An agonist of the GHSR1a receptor (e.g., ghrelin) is added to the wells to stimulate the receptor.
-
The FLIPR instrument measures the fluorescence intensity over time, which corresponds to the intracellular calcium levels.[11]
-
-
Data Analysis:
-
The change in fluorescence is used to determine the agonist's potency (EC50) or the antagonist's inhibitory potency (IC50). For competitive antagonists, the Schild analysis can be used to determine the pA2 or pKB value.
-
Inositol Phosphate (IP) Turnover Assay
This assay quantifies the accumulation of inositol phosphates, a downstream signaling product of Gq-coupled GPCRs like GHSR1a.
-
Cell Labeling:
-
Cells expressing the GHSR1a receptor are incubated with [3H]-myo-inositol in an inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Cell Stimulation:
-
The cells are washed and then incubated in a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates.
-
For antagonist testing, cells are pre-incubated with the antagonist compound (e.g., GSK1614343).
-
The cells are then stimulated with an agonist (e.g., ghrelin) for a defined period (e.g., 30-60 minutes).[12]
-
-
Extraction and Purification of Inositol Phosphates:
-
Quantification:
-
The amount of [3H]-inositol phosphates is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data is analyzed to determine the dose-response relationship for the agonist and the inhibitory effect of the antagonist. The pKB value for a competitive antagonist is calculated using the Gaddum equation.[1]
-
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. Pharmacological characterization of the ghrelin receptor antagonist, GSK1614343 in rat RC-4B/C cells natively expressing GHS type 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 3. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Macimorelin | C26H30N6O3 | CID 9804938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. MACIMORELIN | ghrelin agonist | CAS 381231-18-1 | agonist of growth hormone secretagogue receptor | diagnose growth hormone deficiency | InvivoChem [invivochem.com]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 11. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. biochem.wustl.edu [biochem.wustl.edu]
A Comparative Review of Small Molecule Ghrelin Antagonists: Targeting the Ghrelin Receptor for Therapeutic Intervention
For Researchers, Scientists, and Drug Development Professionals
The ghrelin receptor (GHSR1a) has emerged as a significant therapeutic target for a range of conditions, including obesity, metabolic disorders, and substance use disorders. The development of small molecule antagonists that can effectively and selectively block the actions of ghrelin, the "hunger hormone," is a key area of research. This guide provides a comparative overview of several prominent small molecule ghrelin antagonists, presenting their performance based on available experimental data.
Ghrelin Signaling Pathway
Ghrelin binding to its receptor, the growth hormone secretagogue receptor type 1a (GHSR1a), a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The receptor is known to have a high degree of constitutive activity, meaning it can signal in the absence of ghrelin. The primary signaling pathway involves the coupling to the Gαq/11 subunit, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to various downstream cellular responses. The GHSR1a can also couple to other G-proteins, such as Gαi/o and Gα12/13, and activate other pathways involving β-arrestin.
Comparative Performance of Small Molecule Ghrelin Antagonists
The following table summarizes the in vitro and in vivo performance of several notable small molecule ghrelin antagonists based on published data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Compound | Target Affinity (Ki/Kd) | In Vitro Potency (IC50/Kb) | Mechanism of Action | In Vivo Efficacy |
| PF-5190457 | Human Kd = 3 nM[1] | Inverse Agonist IC50 = 4.9 nM; Antagonist Ki = 6.6 nM, Kb = 1.8 nM[2] | Competitive Antagonist & Inverse Agonist[1][2] | Reduced food intake and body weight in animal models.[3] Showed effects on alcohol craving in humans.[3] |
| YIL-781 | Ki = 17 nM[4][5][6] | Competitive Antagonist Kb = 11 nM[5] | Competitive Antagonist[5][6] | Improved glucose tolerance, suppressed appetite, and promoted weight loss in rodents.[5][6] |
| A-778193 | Binding IC50 = 12 nM[7] | Antagonist IC50 = 170 nM[7] | Antagonist | Reduced food intake and body weight in rats and mice.[7] |
| JMV2959 | - | - | Antagonist | Blunted cocaine and oxycodone-seeking behavior in rats.[8][9] Reduced ethanol intake in mice.[10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize ghrelin antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the ghrelin receptor.
-
Principle: Measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [125I]-ghrelin) for binding to membranes prepared from cells overexpressing the ghrelin receptor (e.g., HEK293 cells).
-
Procedure:
-
Cell membranes expressing GHSR1a are incubated with a fixed concentration of radiolabeled ghrelin and varying concentrations of the test antagonist.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibitory constant (Ki) can be calculated using the Cheng-Prusoff equation.[2]
-
Functional GTPγS Binding Assay
This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at the ghrelin receptor.
-
Principle: Measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. Agonists increase [35S]GTPγS binding, antagonists block agonist-induced binding, and inverse agonists decrease basal [35S]GTPγS binding.
-
Procedure:
-
Cell membranes expressing GHSR1a are incubated with [35S]GTPγS and the test compound.
-
To test for antagonist activity, the assay is performed in the presence of a known ghrelin receptor agonist.
-
The amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting after separation of bound and free radioligand.
-
Dose-response curves are generated to determine the potency (EC50 or IC50) and efficacy of the compound.[5]
-
Intracellular Calcium Mobilization Assay
This assay is a common method to assess the functional activity of ghrelin receptor ligands, as the receptor primarily signals through the Gq pathway leading to calcium release.
-
Principle: Cells expressing the ghrelin receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Changes in intracellular calcium concentration upon ligand stimulation are measured as changes in fluorescence intensity.
-
Procedure:
-
Cells (e.g., CHO or HEK293) stably or transiently expressing GHSR1a are seeded in a multi-well plate.
-
The cells are loaded with a calcium-sensitive dye.
-
The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
The test compound (antagonist) is added to the wells, followed by the addition of a ghrelin agonist.
-
The change in fluorescence, indicating a change in intracellular calcium, is monitored in real-time.
-
Antagonists will inhibit the calcium mobilization induced by the agonist.[11][12][13]
-
In Vivo Food Intake and Body Weight Studies
These studies assess the physiological effects of ghrelin antagonists on appetite and body weight in animal models.
-
Animal Models: Typically, rodents such as mice or rats are used. Diet-induced obese (DIO) models are often employed to mimic human obesity.
-
Procedure:
-
Animals are housed individually to allow for accurate measurement of food intake.
-
The test antagonist or vehicle is administered (e.g., orally or via intraperitoneal injection).
-
Food intake and body weight are measured at regular intervals over a defined period.
-
Pair-feeding studies, where a control group is given the same amount of food as consumed by the antagonist-treated group, can be used to distinguish between effects on appetite and other metabolic effects.[14]
-
Experimental Workflow for Ghrelin Antagonist Screening
The process of identifying and characterizing novel small molecule ghrelin antagonists typically follows a structured workflow, from initial high-throughput screening to in-depth in vivo analysis.
Conclusion
The development of small molecule ghrelin antagonists represents a promising avenue for the treatment of obesity and related metabolic disorders. Compounds such as PF-5190457 and YIL-781 have demonstrated significant potential in preclinical and, in some cases, clinical studies. The continued application of robust in vitro and in vivo screening methodologies will be essential for the identification and optimization of new chemical entities with improved efficacy, selectivity, and pharmacokinetic properties. The detailed understanding of the ghrelin signaling pathway and the use of standardized experimental protocols are fundamental to advancing this field of research.
References
- 1. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 11. Structure of an antagonist-bound ghrelin receptor reveals possible ghrelin recognition mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of (αR,8aS)-GSK1614343: A Guide to Safe Laboratory Practices
The proper disposal of the research compound (αR,8aS)-GSK1614343, a potent antagonist of the ghrelin receptor, is a critical aspect of laboratory safety and environmental responsibility. While specific, detailed disposal protocols for this compound are not publicly available, established principles of chemical waste management provide a clear framework for researchers, scientists, and drug development professionals. This guide outlines essential safety information and a logical workflow for the handling and disposal of this compound, ensuring the protection of personnel and the environment.
General Handling and Storage Precautions
Before addressing disposal, it is imperative to handle this compound with appropriate care. According to available safety data, users should work in a well-ventilated area, wearing suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles, to avoid contact with the skin and eyes.[1] The formation of dust and aerosols should be minimized.[1] For storage, the container should be kept tightly closed in a dry, cool, and well-ventilated place, separate from incompatible materials.[1]
Accidental Release Measures
In the event of a spill, immediate action is necessary to contain the material and prevent environmental contamination. The area should be evacuated, and all sources of ignition must be removed.[1] To clean up a spill, collect the material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[1] It is crucial to prevent the chemical from entering drains, as its discharge into the environment must be avoided.[1]
Disposal Procedures: A General Framework
The disposal of this compound, as with any laboratory chemical, must adhere to local, state, and federal regulations. The following steps provide a general workflow for the proper disposal of this compound.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound, as well as grossly contaminated items such as weighing boats or paper, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's safety protocols.
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and centrifuge tubes that have come into contact with the compound should be placed in a designated hazardous waste container. Non-disposable glassware should be decontaminated according to institutional guidelines before washing.
2. Personal Protective Equipment (PPE): When handling waste containing this compound, personnel must wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
3. Consultation with Institutional Safety Office: Before initiating any disposal procedure, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) office or equivalent authority. They will provide specific guidance on the proper disposal methods in accordance with regulatory requirements.
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically pertaining to the disposal of this compound. Disposal limits and reporting quantities are determined by regulatory bodies and will be provided by your institution's EHS office.
Experimental Protocols
Detailed, validated experimental protocols for the disposal or neutralization of this compound are not available in the public domain. All disposal methods must be approved by and conducted in accordance with the protocols established by your institution's safety professionals.
Disposal Workflow
The following diagram illustrates the logical steps to be taken when preparing for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (αR,8aS)-GSK1614343
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (αR,8aS)-GSK1614343. The following procedures are designed to ensure a safe laboratory environment and proper management of this potent antagonist of growth hormone secretagogue type 1a (GHS1a) receptors.
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required protective gear for handling this compound.
| Body Part | Required PPE | Specifications and Use |
| Hands | Chemical-impermeable gloves | Wear nitrile or other suitable resistant gloves at all times. Change gloves immediately if contaminated. |
| Eyes | Safety goggles | Tightly fitting safety goggles are required to protect against splashes and fine particles. |
| Body | Protective clothing | A lab coat or other suitable protective clothing should be worn to prevent skin contact. |
| Respiratory | Respirator (if applicable) | In case of inadequate ventilation or the potential for aerosol formation, a NIOSH-approved respirator should be used. |
Operational and Disposal Plans
Handling and Storage:
-
This compound should be handled in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Precautions should be taken to prevent fire from electrostatic discharge.
-
The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.
-
It should be stored separately from foodstuff containers and incompatible materials.
Accidental Release Measures:
In the event of a spill, follow these steps:
-
Evacuate personnel to a safe area, keeping people away from and upwind of the spill.
-
Ensure adequate ventilation and remove all sources of ignition.
-
Wear appropriate personal protective equipment, including chemical-impermeable gloves and safety goggles.
-
For cleanup, use spark-proof tools and explosion-proof equipment.
-
Collect the spilled material and place it in a suitable, closed container for disposal.
-
Dispose of the collected material in accordance with all applicable local, state, and federal regulations.
Disposal:
Dispose of unused this compound and any contaminated materials in accordance with institutional and governmental regulations for chemical waste. Do not let the chemical enter drains, as discharge into the environment must be avoided.
Safe Handling Workflow
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
Caption: Procedural flow for safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
